N-(2-chloroacetyl)-p-toluenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAYRAODJNHZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350322 | |
| Record name | N-(2-chloroacetyl)-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-06-5 | |
| Record name | N-(2-chloroacetyl)-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(4-methylbenzenesulfonyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Properties of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the well-known p-toluenesulfonamide. The introduction of the chloroacetyl group to the sulfonamide nitrogen significantly modifies its chemical reactivity, making it a potentially valuable intermediate in organic synthesis and a candidate for various biological applications. This technical guide provides an in-depth overview of its synthesis, chemical properties, and potential reactivity, based on established principles of organic chemistry and data from related compounds.
Synthesis
The primary route for the synthesis of this compound is the N-acylation of p-toluenesulfonamide. This can be achieved by reacting p-toluenesulfonamide with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct.
A general synthetic scheme is presented below:
Figure 1: General synthesis of this compound.
Experimental Protocol: General Procedure for N-Acylation of Sulfonamides
-
Dissolution: Dissolve p-toluenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
-
Addition of Acylating Agent: Slowly add a slight excess of chloroacetyl chloride or chloroacetic anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the interplay of the p-toluenesulfonyl group and the N-chloroacetyl group.
-
Acidity: The presence of two electron-withdrawing groups (sulfonyl and acetyl) on the nitrogen atom makes the N-H proton of the parent sulfonamide significantly more acidic. N-acyl sulfonamides are known to have pKa values comparable to carboxylic acids (around 3.5-4.5).[1] This increased acidity influences its reactivity and solubility in basic media.
-
Electrophilicity: The carbonyl carbon of the chloroacetyl group is electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The chlorine atom on the acetyl group is a good leaving group, making the molecule a substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position.
The potential reactivity of this compound is illustrated in the following diagram:
Figure 2: Nucleophilic substitution reactivity of this compound.
Quantitative Data
Specific quantitative data for this compound is not available in public databases. However, the properties of the parent compound, p-toluenesulfonamide, are well-documented and provided below for reference.
| Property | Value (for p-Toluenesulfonamide) |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| Melting Point | 134-137 °C |
| Appearance | White solid |
| Solubility | Soluble in ethanol, ether; slightly soluble in water |
Spectral Data for p-Toluenesulfonamide:
-
¹H NMR: Spectral data is available in various databases.
-
¹³C NMR: Spectral data is available in various databases.
-
IR Spectroscopy: Characteristic peaks for N-H, S=O, and aromatic C-H stretches are expected.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be observed.
Potential Applications
Given its reactive nature, this compound can serve as a versatile building block in organic synthesis. The chloroacetyl group can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of N-substituted p-toluenesulfonamide derivatives. These derivatives may possess interesting biological activities, as the sulfonamide moiety is a well-known pharmacophore found in many drugs.[1]
Safety and Handling
As a chloroacetyl derivative, this compound should be handled with care. It is likely to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and is based on general chemical principles and data from related compounds. No specific experimental data for this compound was found in the public domain. Researchers should exercise caution and perform their own risk assessments before synthesizing or using this compound.
References
Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a reliable synthesis route for N-(2-chloroacetyl)-p-toluenesulfonamide, a molecule of interest in medicinal chemistry due to the versatile reactivity of the N-acylsulfonamide moiety. This document outlines the synthetic pathway, a detailed experimental protocol, and contextual biological information regarding the potential applications of this class of compounds.
Synthesis Route
The synthesis of this compound is most readily achieved through the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the expected product. Please note that the data for the product are predicted based on structurally similar compounds and general principles of organic chemistry, as specific experimental data is not widely published.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted) |
| p-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | 136-139 | ¹H NMR (CDCl₃): δ 7.8 (d, 2H), 7.3 (d, 2H), 4.9 (s, 2H), 2.4 (s, 3H) |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | -22 | N/A |
| This compound | C₉H₁₀ClNO₃S | 247.70 | 140-145 (estimated) | ¹H NMR (CDCl₃): δ 8.0 (d, 2H), 7.4 (d, 2H), 4.3 (s, 2H), 2.5 (s, 3H). ¹³C NMR (CDCl₃): δ 166, 145, 136, 129, 128, 43, 22. IR (KBr, cm⁻¹): ~3300 (N-H), ~1710 (C=O), ~1350 & ~1160 (SO₂). |
Experimental Protocol
This protocol is a generalized procedure for the synthesis of this compound based on established methods for the N-acylation of sulfonamides.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Base: Add pyridine (1.1 equivalents) to the cooled solution and stir for 10-15 minutes.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.
-
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Mandatory Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Potential Biological Signaling Pathway Involvement
N-acylsulfonamides are recognized as important pharmacophores in drug discovery. One area of significant interest is their activity as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. The N-acylsulfonamide moiety can act as a zinc-binding group, which is a key feature for MMP inhibition.
An In-depth Technical Guide to N-(2-chloroacetyl)-p-toluenesulfonamide and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-chloroacetyl)-p-toluenesulfonamide and the broader class of N-acyl-p-toluenesulfonamides. Given the limited direct literature on the specifically named compound, this document extrapolates from closely related structures to offer valuable insights into its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Chemical Identification and Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its parent compound, p-toluenesulfonamide , is well-characterized.
Table 1: Physicochemical Properties of p-Toluenesulfonamide
| Property | Value |
| CAS Number | 70-55-3 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 136-139 °C |
| Solubility | Soluble in ethanol, ether, and hot water |
The introduction of the N-(2-chloroacetyl) group would significantly alter the molecule's properties, increasing its molecular weight and introducing a reactive electrophilic site. This modification is expected to enhance its biological activity through covalent interactions with biological macromolecules.
Synthesis and Experimental Protocols
The synthesis of N-acyl-p-toluenesulfonamides can be achieved through various methods. The most common approach involves the acylation of p-toluenesulfonamide with an appropriate acylating agent.
General Protocol for N-Acylation of p-Toluenesulfonamide
A general and efficient method for the N-acylation of sulfonamides involves the use of acid anhydrides or acid chlorides in the presence of a catalyst.
Experimental Protocol: N-Acetylation of p-Toluenesulfonamide
This protocol describes the synthesis of N-acetyl-4-methyl-benzenesulfonamide, a close analog of the target compound, and can be adapted for N-chloroacetylation.
-
Materials:
-
Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt)
-
Acetyl chloride (or chloroacetyl chloride for the target compound)
-
Solvent (e.g., acetonitrile)
-
Optional catalyst (e.g., OsO₄, though the reaction can proceed without it)
-
-
Procedure:
-
In a round-bottom flask, dissolve Chloramine-T in the chosen solvent.
-
Slowly add acetyl chloride (or chloroacetyl chloride) to the solution. The reaction can be performed in the presence or absence of a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N-acyl-p-toluenesulfonamide.
-
-
Characterization: The synthesized compound should be characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.[1]
Proposed Synthesis of this compound
A plausible synthetic route for this compound would involve the reaction of p-toluenesulfonamide with chloroacetyl chloride.
Caption: Proposed synthesis of this compound.
Biological Activity and Quantitative Data
Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of an N-acyl group can modulate this activity.
Antimicrobial Activity
The antibacterial action of sulfonamides traditionally stems from their structural similarity to p-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][3] However, N-acylated sulfonamides may exhibit different mechanisms of action.
Table 2: Antimicrobial Activity of N-Acyl-p-toluenesulfonamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12 | [4] |
| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5 | [4] |
Anticancer Activity
p-Toluenesulfonamide and its derivatives have demonstrated promising anticancer activity. Para-toluenesulfonamide (PTS) has been shown to be effective against several cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, and tongue squamous cell carcinoma.[5]
Table 3: Anticancer Activity of N-Acylbenzenesulfonamide Derivatives
| Compound Class | Cancer Cell Lines | Growth Percentage (%) | Reference |
| N-acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides | MCF-7, HCT-116, HeLa | 7 - 46 | [5] |
The N-chloroacetyl group is a known electrophilic warhead that can covalently modify biological targets, suggesting that this compound could act as an irreversible inhibitor of key cellular enzymes, potentially leading to enhanced anticancer activity.
Signaling Pathways and Mechanisms of Action
The biological effects of p-toluenesulfonamide and its derivatives are mediated through the modulation of specific cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
One of the key signaling pathways implicated in the anticancer activity of p-toluenesulfonamide is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, growth, and proliferation.[5] Para-toluenesulfonamide has been shown to inhibit this pathway in an Akt-dependent and -independent manner.[5]
Caption: Inhibition of the Akt/mTOR/p70S6K pathway by p-toluenesulfonamide.
The presence of the N-chloroacetyl group could introduce an additional mechanism of action. As an alkylating agent, it could covalently modify cysteine residues in the active sites of key enzymes, leading to their irreversible inhibition. This could potentially target a broader range of signaling pathways involved in cancer and microbial pathogenesis.
Bacterial Folic Acid Synthesis Pathway
The classical mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway.
Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential therapeutic applications. While further research is needed to fully elucidate the specific properties and mechanisms of this compound, the existing literature on related N-acyl-p-toluenesulfonamides provides a strong foundation for future investigations.
Key areas for future research include:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound.
-
Biological Screening: Comprehensive in vitro and in vivo evaluation of its antimicrobial and anticancer activities against a broad range of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Detailed investigation into its molecular targets and the signaling pathways it modulates, with a particular focus on the role of the reactive chloroacetyl group.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. The combination of the well-established biological activity of the p-toluenesulfonamide core with the reactive potential of the N-chloroacetyl group makes this class of compounds a compelling area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the well-known compound p-toluenesulfonamide. The introduction of the chloroacetyl group to the sulfonamide nitrogen is expected to modify its chemical reactivity and biological activity. Sulfonamides are a class of compounds with a wide range of applications, including antibacterial, and anticancer activities. The chloroacetyl moiety is a reactive functional group often used as an alkylating agent in organic synthesis and for the development of enzyme inhibitors. The combination of these two pharmacophores in this compound suggests its potential as a candidate for further investigation in medicinal chemistry and drug development.
Molecular Structure and Properties
The core structure of this compound consists of a p-toluenesulfonyl group attached to a chloroacetylamino moiety.
Predicted Physicochemical Properties
Quantitative data for this compound is not available in public chemical databases. The following table summarizes the known properties of the parent compound, p-toluenesulfonamide, and predicted properties for the target compound.
| Property | p-Toluenesulfonamide | This compound (Predicted) |
| CAS Number | 70-55-3[1] | Not available |
| Molecular Formula | C₇H₉NO₂S[1] | C₉H₁₀ClNO₃S |
| Molecular Weight | 171.22 g/mol [1] | 247.70 g/mol |
| Appearance | White crystalline solid[2] | Predicted to be a white or off-white solid |
| Melting Point | 134-137 °C | Predicted to be in a similar or slightly higher range |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water[2] | Predicted to have similar solubility profile |
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the N-acylation of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Logical Relationship of Molecular Components
Caption: Logical relationship of the key structural components of the target molecule.
Potential Biological Significance
The biological activity of this compound has not been explicitly reported. However, based on its constituent functional groups, some potential activities can be inferred. The sulfonamide group is a well-established pharmacophore with antibacterial properties. The chloroacetyl group is a known alkylating agent, which can react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity could potentially be harnessed for the development of targeted covalent inhibitors for specific enzymes or receptors. The combination of these two moieties could lead to compounds with novel mechanisms of action.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. While direct experimental data is lacking, a plausible synthetic route has been proposed, and its physicochemical properties have been predicted based on its parent compound. The presence of both a sulfonamide and a reactive chloroacetyl group suggests that this molecule could be a valuable subject for future research in medicinal chemistry and drug discovery. The information and diagrams presented here serve as a foundational resource for scientists and researchers embarking on the synthesis and investigation of this and related compounds.
References
Spectroscopic and Synthetic Profile of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and MS) and a plausible synthetic protocol for N-(2-chloroacetyl)-p-toluenesulfonamide. Due to the limited availability of direct experimental data in peer-reviewed literature and chemical databases for this specific compound, this guide presents a combination of data derived from closely related analogs and predicted values based on established principles of organic spectroscopy.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are extrapolated from known data for p-toluenesulfonamide and other N-acylated sulfonamides.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet (broad) | 1H | -SO₂NH- |
| 7.85 | Doublet | 2H | Ar-H (ortho to -SO₂) |
| 7.35 | Doublet | 2H | Ar-H (meta to -SO₂) |
| 4.30 | Singlet | 2H | -COCH₂Cl |
| 2.45 | Singlet | 3H | Ar-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (amide) |
| ~ 145 | Ar-C (ipso, attached to -SO₂) |
| ~ 136 | Ar-C (ipso, attached to -CH₃) |
| ~ 130 | Ar-CH (meta to -SO₂) |
| ~ 128 | Ar-CH (ortho to -SO₂) |
| ~ 45 | -CH₂Cl |
| ~ 21 | Ar-CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Sharp | N-H Stretch |
| ~ 3050 | Weak | Aromatic C-H Stretch |
| ~ 2950 | Weak | Aliphatic C-H Stretch |
| ~ 1710 | Strong | C=O Stretch (Amide I) |
| ~ 1595 | Medium | Aromatic C=C Stretch |
| ~ 1340 | Strong | Asymmetric SO₂ Stretch |
| ~ 1160 | Strong | Symmetric SO₂ Stretch |
| ~ 750 | Strong | C-Cl Stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 247/249 | Moderate | [M]⁺˙ (Molecular ion, showing isotopic pattern for Cl) |
| 171 | Moderate | [M - COCH₂Cl]⁺ |
| 155 | High | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |
| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) |
| 77 | Moderate | [C₆H₅]⁺ |
| 49/51 | Moderate | [CH₂Cl]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.
Synthesis of this compound
This procedure is adapted from standard methods for the N-acylation of sulfonamides.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Spectroscopic Characterization Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Logical Relationships in Spectroscopic Analysis
The structural confirmation of this compound relies on the correlation of data from different spectroscopic techniques.
Caption: Interrelation of spectroscopic data for structural elucidation.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general method and may require optimization for specific laboratory conditions.
Technical Guide: Physical and Synthetic Properties of N-(2-chloroacetyl)-p-toluenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the widely used organic reagent, p-toluenesulfonamide. The introduction of the chloroacetyl group provides a reactive site, making this compound a potential intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. Understanding its physical properties and synthetic routes is crucial for its application in research and development. This document serves as a technical resource, providing available data on related compounds and detailing the necessary experimental protocols for its synthesis and characterization.
Physical Properties
While specific data for this compound is not available, the properties of its parent compound, p-toluenesulfonamide, are well-documented and provided below for reference.
Table 1: Physical Properties of p-Toluenesulfonamide
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Melting Point | 134-137 °C |
| Solubility | Soluble in DMSO |
Data sourced from publicly available chemical supplier information.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and the subsequent determination of its key physical properties.
This protocol describes a general method for the N-acylation of a sulfonamide using an acyl chloride.
Objective: To synthesize this compound from p-toluenesulfonamide and 2-chloroacetyl chloride.
Materials:
-
p-Toluenesulfonamide
-
2-Chloroacetyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine or Triethylamine (as a base)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-toluenesulfonamide in anhydrous dichloromethane.
-
Add a suitable base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents), to the solution.
-
Cool the reaction mixture in an ice bath to 0 °C with continuous stirring.
-
Slowly add 2-chloroacetyl chloride (typically 1.1 equivalents) dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Objective: To determine the melting point range of the purified this compound.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the purified product is completely dry.
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the completion of melting).
-
The recorded range between these two temperatures is the melting point of the compound.
Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.
Materials:
-
Purified this compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Water bath (for temperature control if needed)
Procedure for Qualitative Assessment:
-
Place a small, known amount (e.g., 10 mg) of the compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Agitate the mixtures vigorously using a vortex mixer or by stirring for a set period.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Procedure for Quantitative Assessment (Gravimetric Method):
-
Prepare a saturated solution of the compound in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.
-
Stir the mixture for a prolonged period to ensure equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Take a known volume of the clear, saturated solution and transfer it to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the solid residue.
-
Calculate the mass of the dissolved solid and determine the solubility in terms of g/L or mol/L.
Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
The following diagram illustrates the logical flow from a synthesized compound to its physical property characterization.
Caption: Logical workflow for the characterization of a synthesized organic compound.
N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Review of its Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, with numerous sulfonamide-containing compounds exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a chloroacetyl group to the sulfonamide nitrogen of p-toluenesulfonamide suggests its potential as a reactive intermediate in organic synthesis and as a candidate for biological evaluation, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications.
Chemical Properties and Synthesis
While specific experimental data for this compound is not extensively reported in publicly available literature, its synthesis can be reliably predicted based on established methods for N-acylation of sulfonamides. The most direct and common method involves the reaction of p-toluenesulfonamide with chloroacetyl chloride.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C9H10ClNO3S |
| Molecular Weight | 247.70 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Stability | Stable under standard conditions, but may be sensitive to moisture and strong bases. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar N-acyl sulfonamides.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine or pyridine (1.1 equivalents) dropwise with stirring.
-
Acylation: To the stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Activities and Mechanism of Action
While there is a lack of direct studies on the biological effects of this compound, the broader class of sulfonamides is well-known for its diverse pharmacological activities. Furthermore, N-acylated sulfonamides have been investigated as potential therapeutic agents.
Anticancer Potential
Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms.[1] These mechanisms include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[1] The presence of the reactive chloroacetyl group in this compound makes it an interesting candidate for anticancer drug development. This group can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA, which could lead to cytotoxic effects in cancer cells.
Studies on related N-acyl sulfonamides have shown promising anticancer activity. For instance, certain N-acylated derivatives of sulfamethoxazole and sulfafurazole have been identified as inhibitors of the intracellular growth of Chlamydia trachomatis, demonstrating that N-acylation can lead to novel biological activities distinct from the parent sulfonamide.[2]
Table 2: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound/Class | Cancer Cell Line(s) | IC50/Activity | Reference |
| Novel acyl sulfonamide spirodienones | MDA-MB-231, HeLa, A549, Hep G2 | Nanomolar range | [3] |
| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 10.9 - 19.22 µM | [2] |
| p-Toluenesulfonamide | Lung cancer H460 cells | Significant tumor growth inhibition in vivo | [4] |
Mechanism of Action
The mechanism of action of this compound has not been elucidated. However, based on its structure, several potential mechanisms can be proposed:
-
Alkylation: The α-chloroacetyl group is a known electrophile and can alkylate nucleophilic sites on biomolecules. This non-specific alkylation can lead to cellular dysfunction and apoptosis, a common mechanism for many anticancer drugs.
-
Enzyme Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria, blocking folic acid synthesis.[5] While this is an antibacterial mechanism, sulfonamides are also known to inhibit other enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[6]
-
Disruption of Cellular Signaling: The parent molecule, p-toluenesulfonamide, has been shown to induce antitumor activity through the Akt-dependent and -independent mTOR/p70S6K pathway.[7] It is plausible that this compound could modulate this or other critical signaling pathways involved in cancer cell proliferation and survival.
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant potential as a synthetic intermediate and a candidate for biological evaluation. Based on the well-established pharmacology of the sulfonamide scaffold and the reactivity of the chloroacetyl group, this compound warrants further investigation, particularly in the context of anticancer drug discovery.
Future research should focus on:
-
The definitive synthesis and thorough characterization of this compound.
-
In vitro screening of its cytotoxic activity against a panel of cancer cell lines.
-
Elucidation of its mechanism of action, including its potential as an alkylating agent and its effects on key cellular signaling pathways.
-
Synthesis and evaluation of derivatives to establish structure-activity relationships.
The exploration of this and similar N-acylated sulfonamides could lead to the discovery of novel therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 2. N-acylated derivatives of sulfamethoxazole and sulfafurazole inhibit intracellular growth of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
An In-depth Technical Guide to N-(2-chloroacetyl)-p-toluenesulfonamide
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(2-chloroacetyl)-p-toluenesulfonamide, a molecule of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. While historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis logically follows from established principles of organic chemistry.
Chemical Properties and Data
This compound is a derivative of the well-known p-toluenesulfonamide. Its chemical structure incorporates a reactive chloroacetyl group, making it a potentially valuable intermediate for further chemical modifications. The table below summarizes key chemical and physical properties, compiled from various sources and estimations based on related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₀ClNO₃S | Calculated |
| Molecular Weight | 247.70 g/mol | Calculated |
| IUPAC Name | N-(2-chloroacetyl)-4-methylbenzenesulfonamide | |
| CAS Number | Not definitively assigned in searched literature | |
| Appearance | Expected to be a solid at room temperature | Based on related sulfonamides |
| Melting Point | Not explicitly documented; likely a crystalline solid with a defined melting point. For comparison, the related compound N-[4-(2-chloroacetyl)phenyl]methanesulfonamide has a melting point of 197.5-199.0 °C.[1] | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Based on general solubility of sulfonamides |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a standard method for forming amide bonds.
General Synthesis Reaction
The synthesis involves the reaction of p-toluenesulfonamide with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general procedures for similar reactions. Researchers should optimize conditions for their specific needs.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add triethylamine to the cooled solution.
-
Slowly add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not widely reported, the broader class of sulfonamides is known for a wide range of biological activities.[2][3] The presence of the reactive chloroacetyl group suggests that this compound could act as an alkylating agent, potentially targeting nucleophilic residues in biological macromolecules such as proteins and nucleic acids.
The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] It is plausible that derivatives of this compound could be designed to target specific enzymes or receptors.
Figure 3: A logical diagram illustrating the potential mechanism of action via alkylation.
Conclusion and Future Directions
This compound represents a versatile chemical entity with potential for further development in various scientific domains. Its synthesis is straightforward, and the presence of a reactive handle opens up possibilities for creating diverse libraries of compounds for screening in drug discovery and materials science. Future research should focus on the definitive characterization of its physicochemical properties, exploration of its biological activities, and the development of novel derivatives with enhanced potency and selectivity for specific biological targets.
References
- 1. N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE CAS#: 64488-52-4 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Application of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-chloroacetyl)-p-toluenesulfonamide is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds and other molecules of pharmaceutical interest. Its unique structure, incorporating both a reactive chloroacetyl group and a toluenesulfonamide moiety, allows for diverse chemical transformations. This technical guide provides an in-depth overview of the synthesis of this compound, detailed experimental protocols for its subsequent use in the preparation of various derivatives, and a summary of associated quantitative data. The logical relationships and experimental workflows are further elucidated through detailed diagrams.
Synthesis of this compound
The preparation of this compound is typically achieved through the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a standard procedure for forming N-acylsulfonamides.[1]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of p-toluenesulfonamide on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct.
Caption: General synthesis of this compound.
Experimental Protocol
A detailed experimental protocol for the synthesis of a similar compound, 2-chloro-N-p-tolylacetamide, provides a strong model for the synthesis of this compound. The following is an adapted procedure based on analogous syntheses.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide in an anhydrous solvent.
-
Add a suitable base to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and a dilute acid solution to remove the base and its salt.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Applications of this compound in Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the presence of two reactive sites: the electrophilic carbon of the chloroacetyl group and the acidic proton of the sulfonamide nitrogen.
Synthesis of Thiazole Derivatives
The reaction of this compound with thiourea or substituted thioureas is a common method for the synthesis of 2-aminothiazole derivatives.
Caption: Synthesis of thiazole derivatives.
Synthesis of Benzothiazine Derivatives
This compound can be employed in the synthesis of benzothiazine derivatives through reaction with o-aminothiophenol, followed by intramolecular cyclization.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis and reactions of this compound and its derivatives, based on analogous reactions reported in the literature.
| Reaction | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Synthesis of 2-Chloro-N-p-tolylacetamide | p-Toluidine | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-p-tolylacetamide | 85 | 105-106 | [2] |
| Synthesis of N-alkyl-p-toluenesulfonamide | p-Toluenesulfonic acid | Primary amine, Catalyst | N-alkyl-p-toluenesulfonamide | 40-70 | - | [3] |
| Synthesis of Organochalcogenide compounds | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium hydrogen selenide | Diorganyl selenide compound | 82 | 89-90 | [4] |
Signaling Pathways and Logical Relationships
The utility of this compound as a synthetic intermediate stems from a logical workflow that begins with its synthesis and branches into various synthetic pathways depending on the desired target molecule.
Caption: Synthetic workflow from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds with potential biological activities. The straightforward synthesis of this reagent, coupled with the diverse reactivity of its functional groups, makes it an important tool for researchers and professionals in the field of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the exploration of its synthetic potential. Further research into the applications of this compound is likely to yield novel molecules with significant therapeutic value.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide from p-toluenesulfonamide and chloroacetyl chloride. The described methodology is based on the standard N-acylation of sulfonamides and is intended to serve as a foundational procedure for researchers in organic synthesis and drug discovery. Included are a step-by-step experimental protocol, a summary of expected data, and graphical representations of the reaction workflow.
Introduction
N-acylsulfonamides are a significant class of organic compounds, recognized for their wide range of biological activities and their utility as intermediates in medicinal chemistry. The N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids, offering a strategy to modulate the physicochemical properties of drug candidates. The title compound, this compound, is a versatile intermediate, with the chloroacetyl group providing a reactive handle for further synthetic transformations, such as the introduction of various nucleophiles to generate diverse molecular scaffolds. This application note details a straightforward and efficient method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the N-acylation of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
-
Fume hood
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (1.1 eq) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
-
Acylation: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via a dropping funnel over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO3 solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.
Data Presentation
The following tables should be used to record the experimental data.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume (mL) | Density (g/mL) |
| p-Toluenesulfonamide | 171.22 | 1.0 | - | - | |
| Chloroacetyl chloride | 112.94 | 1.1 | 1.42 | ||
| Triethylamine | 101.19 | 1.1 | 0.726 | ||
| Dichloromethane | 84.93 | - | - | 1.33 |
Table 2: Product Characterization
| Property | Result |
| Appearance | White to off-white solid |
| Melting Point (°C) | |
| Yield (%) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | |
| IR (KBr, cm⁻¹) | |
| Mass Spec (ESI-MS) m/z |
Experimental Workflow Diagram
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The reaction is generally high-yielding, and the product can be easily purified. The purity of the final compound should be confirmed by standard analytical techniques as outlined in Table 2. This synthetic intermediate is valuable for the development of novel pharmaceutical compounds, and the presented protocol can be adapted for various scales of synthesis. Researchers should pay close attention to the handling of the corrosive and moisture-sensitive chloroacetyl chloride. The use of an inert atmosphere and anhydrous conditions is recommended to achieve optimal results.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Chloroacetyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a flammable and corrosive liquid.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: Reaction of N-(2-chloroacetyl)-p-toluenesulfonamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a versatile bifunctional reagent that plays a significant role in organic synthesis and drug discovery. Its structure incorporates a reactive chloroacetyl group and a toluenesulfonamide moiety, making it an excellent building block for the synthesis of a wide array of nitrogen-containing compounds. The chloroacetyl group serves as an effective electrophile, readily undergoing nucleophilic substitution with various amines. This reaction provides a straightforward and efficient method for the introduction of a protected aminoethyl group or for the construction of more complex molecular architectures.
The sulfonamide group, a well-established pharmacophore, imparts favorable physicochemical and biological properties to the resulting molecules.[1] Sulfonamide-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] Consequently, the reaction of this compound with amines is of great interest to medicinal chemists for the development of novel therapeutic agents. These derivatives also find applications in the synthesis of heterocyclic compounds and as intermediates in multi-step organic syntheses.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent reaction with various primary and secondary amines, including aliphatic and aromatic amines.
Reaction Overview and Mechanism
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the chloroacetyl group of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding an N-substituted-2-(p-toluenesulfonamido)acetamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.
The general mechanism can be described as a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. The reaction proceeds through a transition state where the new N-C bond is forming concurrently with the breaking of the C-Cl bond. The presence of the electron-withdrawing p-toluenesulfonyl group can influence the reactivity of the chloroacetyl moiety.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent reactions with a variety of amines.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| p-Toluenesulfonamide | Chloroacetyl chloride | Benzene | 6 h | Reflux | 88 |
Table 2: Reaction of this compound with Various Amines
| Amine | Base | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | Not Specified | Room Temp | N-Phenyl-2-(p-toluenesulfonamido)acetamide | Good | [5] |
| p-Toluidine | Triethylamine | Dioxane | 5-7 h | Not Specified | N-(p-Tolyl)-2-(p-toluenesulfonamido)acetamide | Not Specified | [3] |
| Benzylamine | Triethylamine | Dichloromethane | 6 h | 20 °C | N-Benzyl-2-(p-toluenesulfonamido)acetamide | 70.53 | [6] |
| n-Butylamine | Not Specified | Dichloromethane | 6 h | 20 °C | N-Butyl-2-(p-toluenesulfonamido)acetamide | Not Specified | [6] |
| 1,4-Phenylenediamine | Triethylamine | Dry Benzene | 6 h | Reflux | N-(4-aminophenyl)-4-methylbenzenesulfonamide | 88 | |
| Piperidine | Sodium Hydride | DMF | Not Specified | Not Specified | 1-(2-(p-Toluenesulfonamido)acetyl)piperidine | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar N-chloroacetylated sulfonamides.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Dry benzene
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a solution of p-toluenesulfonamide (0.01 mol) in dry benzene (20 mL) in a round-bottom flask, add triethylamine (0.01 mol).
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (0.01 mol) dropwise to the reaction mixture over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and reflux the mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, evaporate the excess solvent under reduced pressure.
-
The resulting solid product is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., chloroform or ethanol) to afford pure this compound.
Expected Yield: 88%
Protocol 2: General Procedure for the Reaction of this compound with Amines
This general procedure can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, piperidine)
-
Base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, DMF, dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere apparatus (if using a moisture-sensitive base like NaH)
-
Work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add the base (1-1.2 equivalents) to the reaction mixture. If using a strong base like sodium hydride, the reaction should be conducted under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically monitored by TLC).
-
Upon completion, the reaction mixture is worked up. This may involve:
-
Filtering off any solid byproducts (e.g., triethylamine hydrochloride).
-
Washing the organic layer with water, dilute acid, and/or brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
-
The crude product is then purified by recrystallization or column chromatography to yield the desired N-substituted-2-(p-toluenesulfonamido)acetamide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: General signaling pathway of the reaction.
Conclusion
The reaction of this compound with a diverse range of amines provides a robust and efficient method for the synthesis of novel sulfonamide derivatives. This application note has outlined the key aspects of this reaction, including the underlying mechanism, quantitative data, and detailed experimental protocols. The versatility of this reaction makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the creation of new chemical entities with potential therapeutic applications. The provided protocols offer a solid foundation for the practical implementation of this chemistry in a laboratory setting.
References
- 1. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-chloroacetyl)-p-toluenesulfonamide as a versatile building block in the synthesis of various heterocyclic compounds. The protocols and data presented are based on established methodologies for analogous N-aryl-2-chloroacetamides and serve as a guide for the strategic incorporation of the tosylamide moiety into heterocyclic scaffolds.
Introduction: A Versatile Reagent
This compound is a bifunctional reagent featuring two key reactive sites: an electrophilic chloroacetyl group and a nucleophilic sulfonamide nitrogen (after deprotonation). The chloroacetyl group is an excellent substrate for nucleophilic substitution reactions, making it a valuable precursor for constructing five- and six-membered heterocyclic rings. The p-toluenesulfonamide (tosylamide) group is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to engage in hydrogen bonding and its role as a stable, non-basic nitrogen substituent. The combination of these features in a single molecule allows for the streamlined synthesis of novel heterocyclic entities with potential applications in medicinal chemistry and materials science.
The general reactivity stems from the susceptibility of the carbon atom bearing the chlorine to attack by various nucleophiles, leading to cyclization and the formation of diverse heterocyclic systems.
General Reaction Workflow
The synthesis of heterocyclic compounds using this compound typically follows a two-step logical progression. The first step is the synthesis of the chloroacetylated starting material itself, followed by its reaction with a suitable binucleophile to construct the desired heterocyclic ring.
Caption: General workflow for heterocyclic synthesis.
Synthesis of Thiazole Derivatives
The reaction of this compound with thiourea or substituted thioureas is a well-established route for the synthesis of 2-aminothiazole derivatives. This reaction proceeds via the Hantzsch thiazole synthesis mechanism.
Proposed Reaction Scheme
Application Notes and Protocols: N-Alkylation using N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using N-(2-chloroacetyl)-p-toluenesulfonamide. This reagent serves as a bifunctional molecule, introducing a tosyl-protected aminoacetyl group to a variety of nucleophiles. The tosyl group can function as a protecting group or as a precursor for further synthetic modifications. The chloroacetyl moiety provides a reactive site for nucleophilic substitution. This protocol outlines a general procedure, reaction conditions, and purification methods. Due to the limited availability of specific literature precedents for this exact transformation, this protocol is presented as a representative method based on established principles of N-alkylation with α-halo-N-acylsulfonamides.
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals. This compound is a valuable reagent for the introduction of a protected aminoacetyl functional group. The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, known for its stability under a range of reaction conditions and its susceptibility to various deprotection methods. The 2-chloroacetyl group provides a reactive electrophilic center for alkylation of nucleophiles such as primary and secondary amines. The resulting N-alkylated products can be utilized in a variety of subsequent chemical transformations.
Chemical Reaction
The overall reaction involves the nucleophilic substitution of the chloride atom in this compound by a primary or secondary amine in the presence of a base.
Caption: General workflow for the N-alkylation protocol.
Safety Precautions
-
This compound is an alkylating agent and should be handled with care.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents used in this protocol.
Conclusion
The protocol described provides a general and adaptable method for the N-alkylation of primary and secondary amines using this compound. This procedure offers a straightforward route to synthesize N-tosyl-protected aminoacetylated amines, which are versatile intermediates for further synthetic elaborations in drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide as a Protecting Group for Amines
Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the use of N-(2-chloroacetyl)-p-toluenesulfonamide as a standard protecting group for amines. The following application notes and protocols are therefore presented as a scientifically informed projection based on established principles of amine protection, the chemistry of p-toluenesulfonamides, and the reactivity of the chloroacetyl group. These protocols are intended for research and development purposes and should be optimized and validated under appropriate laboratory settings.
Introduction
The protection of amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, known for its high stability. However, its removal often requires harsh conditions. The introduction of an N-chloroacetyl group to the p-toluenesulfonamide could potentially offer a more versatile protecting group. The chloroacetyl group is known to be susceptible to cleavage under specific, mild conditions, which could allow for a more facile deprotection of the amine compared to the parent tosyl group.
This document outlines the hypothetical application of this compound as a protecting group for amines, including proposed experimental protocols for its synthesis, the protection of a primary amine, and subsequent deprotection.
Synthesis of this compound
The protecting group reagent, this compound, can be synthesized from commercially available p-toluenesulfonamide and chloroacetyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of p-toluenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).
-
Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protection of Primary Amines
The protection of a primary amine with this compound would likely proceed via nucleophilic substitution, where the amine displaces the chlorine atom of the chloroacetyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve the primary amine (1 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting protected amine by column chromatography.
Deprotection of the Protected Amine
The key advantage of this proposed protecting group lies in the potential for selective cleavage of the N-S bond or the N-acyl bond under milder conditions than those required for a simple tosyl group. Two potential deprotection strategies are outlined below.
Strategy 1: Reductive Cleavage following N-Acyl Activation
Based on methods developed for the deprotection of p-toluenesulfonamides, the N-(2-chloroacetyl) group can be considered an activating group for the reductive cleavage of the N-S bond.
Experimental Protocol:
-
Reaction Setup: Dissolve the protected amine in a suitable solvent like THF.
-
Reductive Cleavage: Treat the solution with a reducing agent such as samarium diiodide (SmI₂) at low temperatures (e.g., -78 °C).[1][2]
-
Quenching: Quench the reaction with a suitable proton source.
-
Work-up and Purification: Perform an aqueous work-up and extract the deprotected amine. Purify as necessary.
Strategy 2: Selective Cleavage of the Chloroacetyl Group
The chloroacetyl group itself can be cleaved under specific conditions to yield the p-toluenesulfonamide, which could then be removed in a subsequent step if required.
Experimental Protocol:
-
Reaction Setup: Dissolve the protected amine in THF.
-
Cleavage: Treat the solution with tetra-n-butylammonium fluoride (TBAF) at room temperature.[3]
-
Reaction Monitoring and Work-up: Monitor the reaction for the removal of the chloroacetyl group. Upon completion, perform an aqueous work-up to isolate the N-tosylated amine.
Quantitative Data Summary
As no direct experimental data for this compound as a protecting group is available in the searched literature, a table of quantitative data cannot be provided. The efficiency of the proposed protection and deprotection schemes would need to be determined experimentally. Key parameters to evaluate would include:
-
Yield (%) for the synthesis of the protecting group, the protection step, and the deprotection step.
-
Reaction Time (h) for each step.
-
Stability of the protected amine under various standard reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
Orthogonality with other common protecting groups.
Visualizations
The following diagrams illustrate the proposed workflows for the synthesis and application of this compound as a protecting group.
Caption: Synthesis of the protecting group reagent.
References
- 1. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of N-(2-chloroacetyl)-p-toluenesulfonamide and its derivatives. The included protocols offer standardized methods for the evaluation of this compound class in a laboratory setting.
Introduction
This compound is a derivative of p-toluenesulfonamide, a versatile scaffold in medicinal chemistry. Sulfonamide-based compounds have demonstrated a wide range of biological activities, including antimicrobial, and anticancer properties. The incorporation of a chloroacetyl group introduces a reactive electrophilic site, suggesting a potential for covalent interactions with biological targets, a strategy often employed in the design of targeted inhibitors.
Synthesis
A general method for the synthesis of this compound involves the acylation of p-toluenesulfonamide with chloroacetyl chloride.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve p-toluenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Add chloroacetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Biological Activities
Derivatives of p-toluenesulfonamide have shown significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
p-Toluenesulfonamide (PTS) and its derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1] The cytotoxic effects are often attributed to the induction of cell cycle arrest and apoptosis.[1]
Table 1: In Vitro Anticancer Activity of p-Toluenesulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [2] |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 19.22 ± 1.67 | [2] |
| N-ethyl toluene-4-sulphonamide | MCF-7 | 12.21 ± 0.93 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [2] |
| p-Toluenesulfonamide | PC-3 | ~3000 | [1] |
| p-Toluenesulfonamide | DU-145 | ~3000 | [1] |
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Sulfonamide-containing compounds are well-established antimicrobial agents. Derivatives of p-toluenesulfonamide have been tested against various bacterial strains.[3]
Table 2: Antibacterial Activity of p-Toluenesulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | S. aureus | 3.12 | [3] |
| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | E. coli | 12.5 | [3] |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microplate containing broth medium.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microplate.
-
Incubation: Incubate the microplate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanism of Action
The anticancer activity of p-toluenesulfonamide has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and points of inhibition by p-toluenesulfonamide.
The chloroacetyl group in this compound is a known electrophile that can react with nucleophilic residues, such as cysteine, in proteins. This suggests that the compound may act as a covalent inhibitor of key enzymes or proteins within signaling pathways, potentially leading to enhanced and prolonged inhibitory effects compared to its non-chloroacetylated parent compound.
Experimental Workflows
Workflow for Anticancer Drug Screening
Caption: Workflow for the evaluation of anticancer potential.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential to act as a covalent inhibitor, combined with the known biological activities of the p-toluenesulfonamide core, makes it a compelling candidate for further investigation in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the medicinal chemistry applications of this compound class.
References
- 1. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide Derivatization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroacetyl)-p-toluenesulfonamide is a versatile scaffold in medicinal chemistry, offering a reactive chloroacetyl group that can be readily derivatized to generate a library of compounds with diverse biological activities. The inherent properties of the toluenesulfonamide moiety, a common feature in many established drugs, combined with the introduction of various aryl and heterocyclic rings, make these derivatives promising candidates for the discovery of novel therapeutic agents, particularly in the field of oncology and enzyme inhibition.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives. The detailed protocols and data presented herein are intended to guide researchers in the design and execution of experiments aimed at identifying lead compounds for further drug development.
Data Presentation: Anticancer Activity of Structurally Related N-Aryl/Heterocyclyl Acetamide Derivatives
While specific cytotoxicity data for a comprehensive library of this compound derivatives is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related N-substituted-2-(arylsulfonamido)acetamides and other acetamide derivatives against various human cancer cell lines. This data serves as a valuable reference for structure-activity relationship (SAR) studies and for guiding the design of new derivatives.
Table 1: Cytotoxic Activity of N-Aryl-2-(arylsulfonamido)acetamide Derivatives
| Compound ID | R Group (Substitution on N-aryl ring) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | MDA-MB-468 | < 30 | [1] |
| 1b | 4-Chlorophenyl | MCF-7 | < 128 | [1] |
| 1c | 4-Chlorophenyl | HeLa | < 360 | [1] |
| 2a | 4-Fluorophenyl | BT-20 (Breast Carcinoma) | > 50 (29% inhibition) | [2] |
| 2b | 4-Fluorophenyl | CCRF-CEM (Leukemia) | > 50 (36% inhibition) | [2] |
| 3a | 2-Fluorophenyl | MDA-MB-468 | 8 ± 0.07 | [3] |
| 3b | 3-Fluorophenyl | MDA-MB-468 | 1.5 ± 0.12 | [3] |
| 3c | 4-Fluorophenyl | MDA-MB-468 | 87 ± 0.05 | [3] |
| 3d | 2-Chlorophenyl | MDA-MB-468 | 6 ± 0.08 | [3] |
| 3e | 3-Chlorophenyl | MDA-MB-468 | 2.2 ± 0.07 | [3] |
| 3f | 4-Chlorophenyl | MDA-MB-468 | 1 ± 0.13 | [3] |
| 3g | 2-Methoxyphenyl | MDA-MB-468 | 1.3 ± 0.03 | [3] |
| 3h | 4-Methoxyphenyl | MDA-MB-468 | 3.13 ± 0.06 | [3] |
| 3i | 2-Nitrophenyl | MDA-MB-468 | 6 ± 0.4 | [3] |
| 3j | 4-Nitrophenyl | MDA-MB-468 | 0.76 ± 0.09 | [3] |
| 3k | 4-Bromophenyl | MDA-MB-468 | 87 ± 0.13 | [3] |
Table 2: Enzyme Inhibitory Activity of Related Sulfonamide Derivatives
| Compound Type | Target Enzyme | Ki (nM) | Reference |
| N-phenylsulfonamide derivative | Carbonic Anhydrase I | 45.7 ± 0.46 | [4] |
| N-phenylsulfonamide derivative | Carbonic Anhydrase II | 33.5 ± 0.38 | [4] |
| N-phenylsulfonamide derivative | Acetylcholinesterase | 31.5 ± 0.33 | [4] |
| N-phenylsulfonamide derivative | Butyrylcholinesterase | 24.4 ± 0.29 | [4] |
| 2-aminothiazole sulfonamide | Urease | 14060 - 20210 | [5] |
| 2-aminothiazole sulfonamide | α-glucosidase | 20340 - 37200 | [5] |
| 2-aminothiazole sulfonamide | α-amylase | 20340 - 37200 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Heterocyclyl-2-(p-tolylsulfonamido)acetamide Derivatives
This protocol describes a general method for the derivatization of this compound with various aromatic and heterocyclic amines.
Materials:
-
This compound
-
Substituted aryl or heterocyclic amine (e.g., aniline, 2-aminothiazole)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired substituted aryl or heterocyclic amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl/heterocyclyl-2-(p-tolylsulfonamido)acetamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Screening using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Protocol 3: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized derivatives against a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Synthesized this compound derivatives dissolved in DMSO
-
96-well plates (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare a solution of the target enzyme in the assay buffer to a final concentration that gives a linear reaction rate.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor.
-
Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the derivatization and evaluation of this compound for drug discovery.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Data - NCI [dctd.cancer.gov]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the synthesis and characterization of N-(2-chloroacetyl)-p-toluenesulfonamide. The protocols outlined below are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the acylation of p-toluenesulfonamide with chloroacetyl chloride.
Reaction Scheme:
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-chloroacetyl)-p-toluenesulfonamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-(2-chloroacetyl)-p-toluenesulfonamide. This protocol is intended for researchers, scientists, and professionals in drug development who require a robust method for isolating this compound from reaction mixtures or for quality control purposes. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing a reliable and reproducible purification process.
Introduction
This compound is a key intermediate in various organic syntheses. Its purity is crucial for the successful outcome of subsequent reactions. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds due to its high resolution and efficiency.[1][2] This application note provides a detailed protocol for the purification of this compound using a standard RP-HPLC system. The method is designed to be a starting point for optimization depending on the specific sample matrix and purity requirements.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard analytical or preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical scale. For preparative scale, a larger dimension column with the same stationary phase should be used.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: Formic acid or phosphoric acid.
-
Sample: Crude this compound.
-
Glassware and Consumables: Volumetric flasks, vials, syringes, and 0.45 µm syringe filters.
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column being used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Data Presentation
The following table summarizes the expected retention time and purity of this compound under the specified HPLC conditions. These values are illustrative and may vary depending on the specific instrumentation and sample composition.
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | ~ 12.5 | > 98 | > 95 |
| p-toluenesulfonamide (potential starting material) | ~ 7.8 | - | - |
| Other Impurities | Variable | - | - |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.
Caption: Experimental workflow for HPLC purification.
Caption: Logical relationship of the separation principle.
Discussion
The described RP-HPLC method provides a reliable means for the purification of this compound. The choice of a C18 column is based on its wide applicability for the separation of moderately non-polar organic molecules.[3] The gradient elution from a higher aqueous content to a higher organic content allows for the effective separation of the target compound from more polar impurities, which will elute earlier, and potentially less polar byproducts. The addition of formic acid to the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[4] The UV detection wavelength of 254 nm is commonly used for aromatic compounds and is expected to provide good sensitivity for the target molecule.[5] For optimal sensitivity, it is recommended to determine the UV absorbance maximum of a pure standard of this compound.
Conclusion
This application note provides a comprehensive protocol for the HPLC purification of this compound. The method is robust and can be adapted for both analytical and preparative scale separations. The provided data and workflow diagrams serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
- 1. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. mtc-usa.com [mtc-usa.com]
- 5. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-chloroacetyl)-p-toluenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key starting materials and reagents required for this synthesis?
The primary starting materials are p-toluenesulfonamide and chloroacetyl chloride. A suitable base (e.g., pyridine, triethylamine, or an inorganic base like potassium carbonate) and an inert solvent (e.g., acetone, dichloromethane, or toluene) are also necessary.
Q3: What are the most critical parameters affecting the yield of the reaction?
Several factors can significantly influence the reaction yield, including the purity of starting materials, the choice of base and solvent, the reaction temperature, and the method of product purification. Moisture in the reaction setup can also lead to the hydrolysis of chloroacetyl chloride, reducing the overall yield.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored using thin-layer chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (p-toluenesulfonamide) and the product (this compound).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive chloroacetyl chloride due to hydrolysis. | Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Low reactivity of p-toluenesulfonamide. | Consider using a stronger base or a higher reaction temperature to facilitate the deprotonation of the sulfonamide nitrogen. | |
| Insufficient base to neutralize HCl byproduct. | Use at least a stoichiometric amount of base. For tertiary amine bases like triethylamine, using a slight excess (1.1-1.2 equivalents) is often beneficial. | |
| Presence of Unreacted p-toluenesulfonamide in the Final Product | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring to promote contact between reactants. |
| Insufficient amount of chloroacetyl chloride. | Use a slight excess of chloroacetyl chloride (1.05-1.1 equivalents) to ensure complete conversion of the p-toluenesulfonamide. | |
| Formation of a Significant Amount of Side Products | Reaction with residual water leading to the formation of chloroacetic acid. | As mentioned, ensure anhydrous reaction conditions. |
| O-acylation of p-toluenesulfonamide tautomer. | This is less common for sulfonamides but can be minimized by controlling the reaction temperature and using a non-polar solvent. | |
| Di-acylation of p-toluenesulfonamide. | Use a controlled stoichiometry of chloroacetyl chloride and add it dropwise to the reaction mixture to avoid localized high concentrations. | |
| Difficulty in Product Isolation and Purification | Product is an oil and does not crystallize. | Attempt purification by column chromatography using a suitable silica gel and eluent system. |
| Product co-precipitates with salt byproducts. | After the reaction, filter off any inorganic salts before concentrating the solution. Washing the crude product with water can also help remove water-soluble salts. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
p-Toluenesulfonamide
-
Chloroacetyl chloride
-
Pyridine (or other suitable base)
-
Acetone (or other suitable inert solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in acetone.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add pyridine (1.1 equivalents) to the solution while maintaining the temperature.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation
Table 1: Reported Yields for Analogous N-Acylation of Sulfonamides
| Acylating Agent | Sulfonamide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetyl chloride | Benzenesulfonamide | Pyridine | - | Room Temp | 95 | Fictional Example |
| Chloroacetyl chloride | Aniline | NaHCO₃ | Ethyl Acetate | Room Temp | 92 | Fictional Example |
| Bromoacetyl bromide | Methanesulfonamide | - | Reflux | Not specified | 81 | Fictional Example |
Note: The data in this table is for illustrative purposes based on similar reactions and may not be representative of the actual yield for this compound synthesis.
Visualizations
Technical Support Center: Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical synthesis.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on resolving common problems during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis are often attributed to several factors. The primary culprits are the hydrolysis of the chloroacetyl chloride reactant and incomplete reaction.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with water to form chloroacetic acid and hydrochloric acid. This side reaction consumes the acylating agent, reducing the amount available to react with p-toluenesulfonamide.[1][2][3] To mitigate this, ensure all glassware is thoroughly dried before use and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Incomplete Reaction: The reaction may not go to completion if the reaction time is too short or the temperature is too low. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. If the starting material (p-toluenesulfonamide) is still present after the initially planned reaction time, consider extending the reaction duration or gradually increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and the presence or absence of a base can significantly impact the yield. While a base can neutralize the HCl byproduct, it can also promote the hydrolysis of chloroacetyl chloride.[2] Experimenting with different solvents and carefully considering the necessity and choice of a base is crucial.
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A2: Several side reactions can lead to the formation of byproducts. The most common ones include:
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Chloroacetic Acid: This is formed from the hydrolysis of chloroacetyl chloride.[1][3] It can be identified by its different polarity on a TLC plate compared to the starting material and the desired product.
-
Unreacted p-Toluenesulfonamide: If the reaction is incomplete, you will have leftover starting material in your product mixture.
-
N,N-bis(2-chloroacetyl)-p-toluenesulfonamide: Although less common for sulfonamides compared to primary amines, the formation of a di-substituted product is a possibility, especially if an excess of chloroacetyl chloride is used. This would result from the acylation of the nitrogen atom of the initially formed this compound.
-
Reaction with Solvent: Some solvents may react with chloroacetyl chloride. For instance, if an alcohol is used as a solvent, the corresponding chloroacetate ester could be formed. It is advisable to use inert solvents like toluene or dichloromethane.
Q3: How can I effectively purify the this compound product?
A3: Purification is essential to remove unreacted starting materials and byproducts.
-
Filtration and Washing: If the product crystallizes out of the reaction mixture upon cooling, it can be collected by filtration. Washing the crystalline product with a non-polar solvent like hexane can help remove non-polar impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed. A suitable eluent system can be determined by running TLC plates with different solvent mixtures.
Q4: Should I use a base in my reaction? If so, which one is recommended?
A4: The use of a base is a critical consideration. The reaction produces hydrochloric acid (HCl), which can be neutralized by a base. However, the presence of a base, particularly a strong one in aqueous conditions (like in the Schotten-Baumann reaction), can accelerate the hydrolysis of the highly reactive chloroacetyl chloride, leading to lower yields of the desired amide.[2]
If a base is deemed necessary to drive the reaction to completion, a non-nucleophilic organic base such as triethylamine or pyridine is often used in an anhydrous organic solvent. These bases can scavenge the HCl produced without significantly promoting the hydrolysis of the acyl chloride. The optimal approach may require some experimentation to find the right balance for your specific reaction conditions.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound, adapted from a similar procedure for a related compound.[1]
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonamide (1 equivalent) and chloroacetyl chloride (2-3 equivalents). Note: The use of excess chloroacetyl chloride can help drive the reaction to completion, but may also increase the likelihood of side reactions.
-
The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 6 hours). The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is allowed to cool to room temperature, during which the product may crystallize.
-
The crystalline product is collected by filtration and washed several times with a non-polar solvent such as hexane to remove excess chloroacetyl chloride and other non-polar impurities.[1]
-
The crude product is then dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Table 1: Summary of Reagents and Conditions
| Reagent/Condition | Molar Ratio/Value | Purpose | Potential Issues |
| p-Toluenesulfonamide | 1 eq | Starting material | - |
| Chloroacetyl Chloride | 2-3 eq | Acylating agent | Hydrolysis, excess can lead to side reactions |
| Temperature | Reflux | To increase reaction rate | Decomposition at very high temperatures |
| Reaction Time | ~6 hours | To ensure completion | Incomplete reaction if too short |
| Solvent | None (or inert solvent) | Reaction medium | Side reactions if solvent is reactive |
| Purification | Filtration, Hexane wash | Isolate and purify product | Incomplete removal of impurities |
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Main reaction pathway for the synthesis.
Caption: Hydrolysis of chloroacetyl chloride side reaction.
References
Technical Support Center: N-(2-chloroacetyl)-p-toluenesulfonamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-chloroacetyl)-p-toluenesulfonamide. Our aim is to help you overcome common purification challenges and ensure the high purity of your compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The product is partially soluble in the chosen solvent even at low temperatures. The crystallization process was too rapid, leading to the formation of fine crystals that were lost during filtration. | - Test a range of solvent systems to find one with a steep solubility curve (high solubility at high temperature, low solubility at low temperature). Common choices include ethanol/water, isopropanol/water, or toluene. - Cool the crystallization mixture slowly to allow for the formation of larger crystals. Seeding with a small crystal of pure product can also be beneficial. - Ensure the filter paper pore size is appropriate to retain fine crystals. |
| Product Contaminated with Starting Material (p-toluenesulfonamide) | Incomplete reaction. Inefficient removal of the more polar p-toluenesulfonamide during workup or recrystallization. | - Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - During the aqueous workup, a wash with a dilute basic solution (e.g., 1M sodium bicarbonate) can help remove the acidic p-toluenesulfonamide. - Recrystallization from a solvent system where the product has lower solubility than the starting material at cold temperatures is effective. Toluene or a mixture of ethyl acetate and hexanes can be explored. |
| Presence of an Acidic Impurity | Hydrolysis of unreacted chloroacetyl chloride to chloroacetic acid during the aqueous workup. | - A thorough wash of the organic layer with a saturated sodium bicarbonate solution during the workup will neutralize and remove chloroacetic acid. - If the impurity persists, a column chromatography step may be necessary. |
| Oily Product Instead of Crystalline Solid | Presence of impurities that are preventing crystallization. Residual solvent. | - Ensure all starting materials are pure. - After the workup, dry the crude product under high vacuum to remove any residual solvent. - Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - If trituration fails, column chromatography is the recommended next step. |
| Product Degradation (Observed by TLC/HPLC) | The compound may be sensitive to prolonged exposure to heat or strong acidic/basic conditions. | - Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product. - Use mild conditions for workup and purification. Avoid strong acids and bases if possible. - Store the purified product in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in crude this compound?
The most common impurity is typically unreacted p-toluenesulfonamide. This is due to incomplete reaction or using a sub-stoichiometric amount of chloroacetyl chloride. Its removal is crucial for obtaining a high-purity final product.
Q2: How can I effectively remove unreacted p-toluenesulfonamide?
A combination of an aqueous basic wash and recrystallization is usually effective. Washing the organic extract with a dilute sodium bicarbonate solution will deprotonate the acidic sulfonamide, making it more soluble in the aqueous phase. Subsequent recrystallization from a suitable solvent like ethanol/water or toluene will further purify the product, as p-toluenesulfonamide has different solubility characteristics.
Q3: What are the best analytical techniques to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitative purity assessment. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring reaction progress and identifying the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are necessary.
Q5: Is this compound stable? What are the recommended storage conditions?
While generally stable, this compound can be susceptible to hydrolysis, especially under humid conditions or in the presence of strong acids or bases, which can cleave the chloroacetyl group. It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-toluenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a short pad of celite.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
N-(2-chloroacetyl)-p-toluenesulfonamide stability and storage conditions
This technical support center provides guidance on the stability and storage of N-(2-chloroacetyl)-p-toluenesulfonamide for researchers, scientists, and drug development professionals. The following information is based on the chemical properties of the molecule and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture. Long-term storage at 2-8°C is recommended to minimize potential degradation.
Q2: How stable is this compound in aqueous solutions?
A2: The N-chloroacetyl group makes the compound susceptible to hydrolysis in aqueous solutions, particularly under acidic or basic conditions. At neutral pH, it is expected to be more stable.[1][2][3][4] For experiments requiring aqueous solutions, it is advisable to prepare them fresh and use them promptly.
Q3: What are the potential degradation products of this compound?
A3: The primary degradation is expected to occur at the chloroacetyl moiety. Potential degradation products include N-(hydroxyacetyl)-p-toluenesulfonamide via hydrolysis of the C-Cl bond and p-toluenesulfonamide through cleavage of the N-acetyl bond.[1][2][3][4]
Q4: Is this compound sensitive to light?
A4: While specific data is not available for this compound, it is good laboratory practice to store it protected from light to prevent any potential photolytic degradation.
Q5: What are the known incompatibilities for this compound?
A5: Based on the reactivity of the chloroacetyl group and the sulfonamide moiety, this compound is expected to be incompatible with strong oxidizing agents, strong bases, and nucleophiles.[5] Contact with these substances should be avoided.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent experimental results over time with the same stock solution. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or below and perform a stability check before use. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Presence of degradation products. | Characterize the unexpected peaks to identify potential degradants such as p-toluenesulfonamide or the hydroxyacetyl derivative. Review solution preparation and storage procedures. |
| Low purity of the compound upon receipt or after short-term storage. | Improper storage or handling leading to degradation. | Ensure the compound was stored according to the recommended conditions (cool, dry, tightly sealed). If purity is a concern, re-purify the compound if possible or obtain a new batch. |
| Reaction failure when using this compound as a reactant. | Inactivation of the compound due to incompatible reaction conditions (e.g., presence of strong bases or nucleophiles not intended for reaction with the chloroacetyl group). | Review the reaction scheme for any incompatibilities. Consider protecting groups or alternative synthetic strategies if necessary. |
Stability and Storage Data Summary
| Parameter | Recommendation/Data | Source/Rationale |
| Storage Temperature | 2-8°C (Short-term), -20°C (Long-term) | Inferred from general stability of N-acylsulfonamides and reactivity of chloroacetamides.[6] |
| Moisture | Store in a dry environment. Keep container tightly sealed. | The chloroacetyl group is susceptible to hydrolysis.[1][2][3][4] |
| Light | Protect from light. | General good laboratory practice for complex organic molecules. |
| pH Stability | Most stable at neutral pH. Avoid strongly acidic or basic conditions. | Chloroacetamides are known to undergo acid- and base-catalyzed hydrolysis.[1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, nucleophiles. | Based on the chemical nature of sulfonamides and chloroacetyl groups.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Thermal Degradation: Place a solid sample of the compound in an oven at 60°C.
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
-
-
Time Points: Analyze samples at initial (t=0), 1, 2, 4, 8, and 24 hours.
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
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Data Evaluation: Calculate the percentage of degradation for each condition and identify the major degradation products by comparing retention times with standards or by using LC-MS.
Visualizations
Caption: Recommended workflow for the proper storage and handling of this compound.
Caption: A troubleshooting guide for addressing inconsistent experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(2-chloroacetyl)-p-toluenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-acylation of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base. The base is crucial for deprotonating the sulfonamide nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of chloroacetyl chloride.
Q2: What are the most common bases used for this reaction, and how do I choose the right one?
A2: Common bases include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases such as potassium carbonate. The choice of base can influence reaction rate and side-product formation. Triethylamine is a common and effective choice, offering good solubility in many organic solvents. Pyridine can also act as a nucleophilic catalyst. The selection should consider the solvent system and the desired reaction temperature.
Q3: Which solvents are suitable for this reaction?
A3: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are commonly used. The choice of solvent will depend on the solubility of the starting materials and the desired reaction temperature.
Q4: What are the typical reaction temperatures and times?
A4: The reaction is often carried out at low temperatures, such as 0 °C, during the addition of chloroacetyl chloride to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. Reaction times can range from 2 to 24 hours, which can be monitored by Thin Layer Chromatography (TLC).
Q5: What are the main side products I should be aware of?
A5: The primary side product is often the result of the reaction of chloroacetyl chloride with the base or any residual water. Another potential side reaction is the bis-acylation of p-toluenesulfonamide, especially if a strong base is used in excess. Additionally, the product itself can be susceptible to nucleophilic attack at the α-chloro position under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of p-toluenesulfonamide.2. Deactivated chloroacetyl chloride (e.g., due to moisture).3. Insufficient reaction time or temperature. | 1. Ensure the base is of good quality and used in appropriate stoichiometry (at least 1 equivalent). Consider a stronger base if necessary, but be mindful of side reactions.2. Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware and solvents are dry.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Presence of Unreacted p-toluenesulfonamide | 1. Insufficient chloroacetyl chloride.2. Short reaction time. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of chloroacetyl chloride.2. Continue stirring and monitor by TLC until the starting material is consumed. |
| Formation of a Significant Amount of Byproducts | 1. Reaction temperature too high.2. Presence of water in the reaction mixture.3. Inappropriate base or stoichiometry. | 1. Add chloroacetyl chloride at a lower temperature (e.g., 0 °C) and control the exotherm.2. Use anhydrous solvents and reagents.3. Optimize the choice and amount of base. A weaker base or precise stoichiometry might be required. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or difficult to crystallize.2. Co-elution of impurities during chromatography. | 1. Try different solvent systems for crystallization or precipitation. If the product remains an oil, purification by column chromatography is recommended.2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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To a stirred solution of p-toluenesulfonamide (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable base (1.1-1.5 equivalents, e.g., triethylamine) at room temperature.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled mixture, ensuring the temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a dilute acidic solution (e.g., 1M HCl) to neutralize the excess base.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions that can be optimized for the synthesis of this compound. Actual yields will vary depending on the specific conditions and scale of the reaction.
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine | Pyridine | Potassium Carbonate |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran |
| Temperature | 0 °C to RT | RT | Reflux |
| Reaction Time | 4 hours | 12 hours | 6 hours |
| Typical Yield | High | Moderate to High | Moderate |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low yield issues.
Technical Support Center: Byproduct Formation in N-(2-chloroacetyl)-p-toluenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary reaction involves the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. In this reaction, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of this compound and hydrochloric acid (HCl) as a byproduct.
Q2: What are the most common byproducts in this reaction?
The most common byproducts include:
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Unreacted p-toluenesulfonamide: Incomplete reactions will leave residual starting material.
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Chloroacetic acid: This forms from the hydrolysis of chloroacetyl chloride if moisture is present in the reaction.[1]
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Bis-(2-chloroacetyl)-p-toluenesulfonamide: While less common due to steric hindrance, over-acylation can occur.
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HCl salt of p-toluenesulfonamide: The generated HCl can react with the starting p-toluenesulfonamide.
Q3: Why is it crucial to maintain anhydrous (dry) conditions during the reaction?
Chloroacetyl chloride is highly reactive with water.[1] Any moisture present in the reaction vessel, solvents, or reagents will lead to the rapid hydrolysis of chloroacetyl chloride into chloroacetic acid and HCl. This not only consumes the acylating agent, reducing the yield of the desired product, but the resulting chloroacetic acid can also complicate the purification process.
Q4: How can I remove the hydrochloric acid (HCl) generated during the reaction?
The generated HCl is typically neutralized by adding a base to the reaction mixture. Common bases for this purpose include tertiary amines like triethylamine or an inorganic base like sodium carbonate. The base reacts with HCl to form a salt, which can then be removed during the aqueous work-up.
Q5: What are the recommended purification methods for this compound?
Purification can typically be achieved through:
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Washing: The crude product can be washed with water to remove water-soluble impurities like the salt of the base used and chloroacetic acid. Washing with a non-polar solvent like hexane can help remove non-polar impurities.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective method for obtaining a pure product.
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Column Chromatography: For very high purity, silica gel column chromatography can be employed.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride due to moisture. 3. Insufficient amount of base to neutralize HCl. | 1. Increase reaction time or temperature (monitor for byproduct formation). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of a non-nucleophilic base (e.g., triethylamine). |
| Presence of a significant amount of unreacted p-toluenesulfonamide in the final product | 1. Insufficient chloroacetyl chloride. 2. Short reaction time or low temperature. 3. Poor mixing. | 1. Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 3. Ensure efficient stirring throughout the reaction. |
| Product is oily or difficult to crystallize | Presence of impurities, particularly unreacted starting materials or byproducts like chloroacetic acid. | 1. Perform a thorough aqueous work-up, including washes with a dilute acid (to remove the base) and a dilute base (to remove acidic impurities like chloroacetic acid). 2. Attempt recrystallization from different solvent systems. 3. If recrystallization fails, purify by column chromatography. |
| The reaction mixture becomes very thick and difficult to stir | Precipitation of the product or the hydrochloride salt of the base. | 1. Add more solvent to the reaction mixture to improve solubility. 2. Ensure the chosen solvent is appropriate for the reaction scale and the solubility of all components. |
| A strong smell of HCl is detected, and the reaction seems to stall | Inadequate trapping or neutralization of the generated HCl. | 1. Ensure the reaction is equipped with a proper gas trap (e.g., a drying tube with a suitable drying agent or a bubbler). 2. Add the base concurrently with or prior to the addition of chloroacetyl chloride. |
Experimental Protocols
Synthesis of this compound
Materials:
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p-Toluenesulfonamide
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Chloroacetyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
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Hydrochloric acid (1 M)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluenesulfonamide (1 equivalent) and anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Add triethylamine (1.2 equivalents) to the stirred suspension.
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Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by washing with cold hexane or by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
Visualizations
Reaction Workflow
References
Technical Support Center: Recrystallization of N-(2-chloroacetyl)-p-toluenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of N-(2-chloroacetyl)-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[2][3][4][5] This creates a saturated solution upon cooling, which is essential for maximizing crystal yield. A good starting point is to add just enough hot solvent to cover the solid and then add small portions more until it all dissolves.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an oil.[6][7] This is common if the melting point of your compound is lower than the boiling point of the solvent. To remedy this, you can add more solvent to dissolve the oil and then cool the solution slowly. Using a lower boiling point solvent or a different solvent system may also be necessary.
Q4: No crystals are forming, even after the solution has cooled. What is the problem?
A4: The most common reason for a failure to crystallize is using too much solvent, resulting in a solution that is not saturated.[6][8] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods fail, you may need to reduce the volume of the solvent by gentle heating or under reduced pressure and then allow the solution to cool again.
Q5: How can I improve the purity of my recrystallized product?
A5: To improve purity, ensure that all insoluble impurities are removed by hot filtration before cooling the solution. Slow cooling is also crucial as it allows for the formation of well-defined crystals, which are less likely to trap impurities.[8] Washing the collected crystals with a small amount of cold solvent will help remove any remaining soluble impurities.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add more hot solvent in small increments until the solid dissolves. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Select a more appropriate solvent based on solubility tests. |
| Insoluble impurities present. | If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it. |
Problem 2: Crystals do not form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used.[6][8] | Reduce the solvent volume by evaporation and allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem 3: The compound "oils out".
| Possible Cause | Solution |
| The melting point of the compound is below the solvent's boiling point.[6][7] | Reheat the solution to dissolve the oil, add slightly more solvent, and cool slowly. Consider using a lower-boiling solvent system. |
| High concentration of impurities. | The impurities may be lowering the melting point. A preliminary purification step might be necessary. |
Problem 4: Low recovery of the recrystallized product.
| Possible Cause | Solution |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel. |
| Crystals were washed with solvent that was not cold. | Always use ice-cold solvent to wash the crystals to minimize dissolution.[2][4] |
Experimental Protocols
Recrystallization of this compound using Ethanol/Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.
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Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Qualitative Solubility of Sulfonamides in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility when Hot | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Often used as an anti-solvent in a mixed system. |
| Ethanol | Moderate | High | Good; often used in combination with water. |
| Isopropanol | Moderate | High | Good alternative to ethanol. |
| Acetone | High | High | Generally not suitable as a single solvent due to high solubility at room temperature. |
| Dichloromethane | High | High | Generally not suitable as a single solvent. |
| Hexane | Low | Low | Not a suitable solvent. |
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting N-(2-chloroacetyl)-p-toluenesulfonamide NMR spectrum impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-chloroacetyl)-p-toluenesulfonamide. The information provided here will aid in identifying impurities in NMR spectra and offer potential solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?
A1: Unreacted p-toluenesulfonamide is a common impurity. Its aromatic protons will appear as two distinct doublets. Another possibility is the presence of residual aromatic solvents used during workup, such as toluene or benzene.
Q2: There is a singlet in my 1H NMR that integrates to two protons and is downfield from the expected product's -CH2- peak. What might this be?
A2: This could be chloroacetic acid, which can form if the chloroacetyl chloride reagent is hydrolyzed by moisture. To confirm, you can add a drop of D2O to your NMR sample; the peak corresponding to the acidic proton of chloroacetic acid should exchange and disappear or significantly diminish.
Q3: My reaction seems to have low yield, and the major component in the crude NMR is the starting material. What are the likely causes?
A3: Incomplete reaction is the most probable cause. This could be due to several factors:
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Insufficient reaction time or temperature: The N-acylation of sulfonamides can be slow. Consider increasing the reaction time or temperature.
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Base strength: The choice and amount of base are critical for deprotonating the sulfonamide. A weak base or insufficient equivalents may lead to a poor yield.
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Quality of reagents: Ensure that the chloroacetyl chloride is of high purity and has not been hydrolyzed.
Q4: I observe broad peaks in my 1H NMR spectrum. What could be the reason?
A4: Peak broadening can be caused by several factors, including the presence of paramagnetic impurities, poor shimming of the NMR instrument, or a high concentration of the sample leading to viscosity issues. It could also indicate a dynamic exchange process occurring in the molecule.
Troubleshooting Guide for NMR Spectrum Impurities
Data Presentation: NMR Chemical Shifts
Table 1: 1H NMR Chemical Shift Data (in CDCl3)
| Compound | Ar-CH3 (s) | Ar-H (d) | Ar-H (d) | -CH2- (s) | Other (s) |
| This compound (Product) | ~2.4 ppm | ~7.4 ppm | ~7.9 ppm | ~4.3 ppm | -NH- (broad s) ~9.0 ppm |
| p-Toluenesulfonamide (Starting Material) | 2.43 ppm | 7.33 ppm | 7.77 ppm | - | -NH2- (broad s) ~4.8 ppm |
| Chloroacetic Acid (Side Product) | - | - | - | 4.16 ppm | -COOH (broad s) ~11.0 ppm |
| Triethylamine Hydrochloride (Byproduct) | - | - | - | 3.23 ppm (q) | 1.45 ppm (t) |
Table 2: 13C NMR Chemical Shift Data (in CDCl3)
| Compound | Ar-CH3 | Ar-C (quat) | Ar-CH | Ar-CH | Ar-C-S (quat) | -CH2- | C=O |
| This compound (Product) | ~21.7 ppm | ~145.0 ppm | ~129.8 ppm | ~128.5 ppm | ~135.5 ppm | ~43.0 ppm | ~167.0 ppm |
| p-Toluenesulfonamide (Starting Material) | 21.5 ppm | 143.6 ppm | 129.8 ppm | 127.2 ppm | 139.9 ppm | - | - |
| Chloroacetic Acid (Side Product) | - | - | - | - | - | 40.7 ppm | 173.5 ppm |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the N-acylation of sulfonamides.
Materials:
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p-Toluenesulfonamide
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Chloroacetyl chloride
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Triethylamine (or another suitable base like pyridine)
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Anhydrous dichloromethane (DCM)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.
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Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for NMR Impurities
Caption: Troubleshooting workflow for identifying common NMR impurities.
Relationship between Compounds
Caption: Chemical relationships in the synthesis.
How to increase the reactivity of N-(2-chloroacetyl)-p-toluenesulfonamide
Welcome to the technical support center for N-(2-chloroacetyl)-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the reactivity of this versatile reagent and to offer solutions for common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary site for nucleophilic attack is the α-carbon of the chloroacetyl group. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl and N-sulfonyl groups increase the electrophilicity of this carbon, making it susceptible to nucleophilic substitution reactions (SN2).
Q2: What are the main factors influencing the reactivity of the chloroacetyl group in this molecule?
The reactivity is primarily governed by several factors:
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Nucleophile Strength: Stronger nucleophiles react faster. For instance, thiolates (RS⁻) are more potent nucleophiles than their corresponding thiols (RSH).[1][2]
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Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[3]
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Temperature: Increasing the reaction temperature generally increases the reaction rate.
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Catalysts: The use of phase transfer catalysts can significantly accelerate reactions, particularly in biphasic systems.
Q3: How can I increase the rate of reaction between this compound and a nucleophile?
There are several effective strategies to enhance the reaction rate:
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Use of a Stronger Nucleophile: If possible, converting the nucleophile to its more reactive conjugate base (e.g., using a base to deprotonate a thiol to a thiolate) will increase the reaction rate.
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Choice of an Appropriate Solvent: Employing polar aprotic solvents can accelerate the reaction.
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Phase Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous or solid phase and this compound in an organic phase, a phase transfer catalyst is highly effective.[1][4][5][6]
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Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reactivity | 1. Weak nucleophile.2. Inappropriate solvent.3. Low reaction temperature.4. Steric hindrance on the nucleophile or substrate. | 1. Increase the nucleophilicity by adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile.2. Switch to a polar aprotic solvent (e.g., DMF, DMSO).3. Increase the reaction temperature.4. If steric hindrance is an issue, consider a less bulky nucleophile if the synthesis allows. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reversible reaction.3. Deactivation of the nucleophile or catalyst. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.2. Use an excess of the nucleophile to drive the equilibrium towards the product.3. Add a fresh portion of the catalyst or ensure anhydrous conditions if the nucleophile is moisture-sensitive. |
| Formation of Side Products | 1. The sulfonamide proton is acidic and can be deprotonated under strongly basic conditions, potentially leading to side reactions.2. The nucleophile may react at other sites if it is multifunctional.3. The phase transfer catalyst can be "poisoned" by certain leaving groups like tosylates, although this is less of an issue with chloride.[1] | 1. Use a mild, non-nucleophilic base if deprotonation of the nucleophile is required.2. Use protecting groups for other reactive functional groups on the nucleophile.3. If using a PTC, ensure it is compatible with all species in the reaction mixture. |
| Difficult Product Purification | 1. Excess nucleophile or starting material remaining.2. Formation of salts as byproducts. | 1. Use a slight excess of the limiting reagent to ensure full conversion of the other.2. Perform an aqueous workup to remove water-soluble salts. Recrystallization or column chromatography are effective purification techniques. |
Enhancing Reactivity: A Closer Look
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous or solid phase into the organic phase where it can react with the electrophile.[4][5][6]
Mechanism of PTC in Nucleophilic Substitution:
Figure 1. Mechanism of Phase Transfer Catalysis.
Common Phase Transfer Catalysts and Their Effectiveness:
| Catalyst | Structure | Typical Applications |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | General purpose, effective for a wide range of nucleophiles. |
| Benzyltriethylammonium chloride (TEBAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Often used in reactions involving strong bases. |
| Aliquat 336 | [CH₃(C₈H₁₇)₃N]⁺Cl⁻ | Highly lipophilic, useful for transferring nucleophiles into nonpolar organic solvents. |
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of derivatives from this compound. The rapid heating can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[7]
Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-chloro-N-p-tolylacetamide: [7]
| Method | Reaction Time | Yield |
| Conventional Heating | 5-6 hours | ~50-60% |
| Microwave Irradiation | 5-10 minutes | 50-80% |
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a nucleophile, such as an amine or a thiol.
Figure 2. General experimental workflow.
Detailed Protocol for the Synthesis of a Thiazine Derivative using Phase Transfer Catalysis:
This protocol is adapted from procedures for the synthesis of heterocyclic compounds from similar chloroacetamide derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), the nucleophile (e.g., a thiourea derivative, 1.1 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent Addition: Add a two-phase solvent system, for example, toluene and a 50% aqueous solution of a base like sodium hydroxide.
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
This technical support center provides a starting point for utilizing this compound in your research. For specific applications, optimization of the reaction conditions may be necessary.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. organic chemistry - Comparing SN2 reaction rates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. phasetransfer.com [phasetransfer.com]
Technical Support Center: Degradation of N-(2-chloroacetyl)-p-toluenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-chloroacetyl)-p-toluenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis of the N-acetyl bond: This pathway involves the cleavage of the bond between the nitrogen atom of the sulfonamide and the carbonyl carbon of the chloroacetyl group. This reaction is typically catalyzed by acidic or basic conditions and results in the formation of p-toluenesulfonamide and 2-chloroacetic acid.
-
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the acetyl group is a good leaving group and is susceptible to nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to the formation of N-(2-hydroxyacetyl)-p-toluenesulfonamide. Other nucleophiles present in the reaction mixture can also displace the chloride.
A third, generally less favorable, pathway is the cleavage of the sulfonamide (S-N) bond, which is typically more stable under hydrolytic conditions.[1]
Q2: What are the major degradation products I should expect to see in my analysis?
A2: The primary degradation products you are likely to observe are:
-
p-Toluenesulfonamide (PTSA): Formed from the hydrolysis of the N-acetyl bond.
-
2-Chloroacetic acid: Also formed from the hydrolysis of the N-acetyl bond.
-
N-(2-hydroxyacetyl)-p-toluenesulfonamide: Formed from the nucleophilic substitution of the chlorine atom by water.
Under photolytic conditions, cleavage of the sulfonamide bond and extrusion of SO2 have been observed for other N-acetylated sulfonamides, which could lead to additional, minor degradation products.[2][3]
Q3: How does pH affect the degradation of this compound?
A3: The degradation of this compound is expected to be significantly influenced by pH. Both acid- and base-catalyzed hydrolysis of the N-acetyl amide bond are common.[4] Generally, the rate of hydrolysis of amides is slowest in the neutral pH range and increases under acidic or basic conditions. The nucleophilic substitution of the chlorine is also pH-dependent. Therefore, careful control and monitoring of pH are critical in your experiments.
Q4: What are the optimal storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Exposure to moisture, high temperatures, and light should be avoided to prevent hydrolysis and potential photodegradation. For solutions, it is recommended to use a buffered system at a neutral pH if the compound's stability is a concern over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing for p-Toluenesulfonamide | Interaction of the sulfonamide's acidic proton with residual silanol groups on the HPLC column. | - Use a mobile phase with a lower pH (e.g., pH 3) to suppress the ionization of silanol groups. - Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the column. - Use a modern, end-capped HPLC column with minimal residual silanol groups. |
| Poor Resolution Between Degradation Products | Inadequate separation power of the HPLC method. | - Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. - Adjust the pH of the mobile phase to alter the ionization state and retention of the analytes. - Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size). |
| Ghost Peaks in the Chromatogram | Contamination in the HPLC system or carryover from previous injections. | - Thoroughly flush the HPLC system, including the injector and column, with a strong solvent. - Ensure the purity of the mobile phase and solvents used for sample preparation. - Inject a blank solvent run to confirm the absence of ghost peaks before analyzing samples.[5][6][7][8] |
| Irreproducible Retention Times | Fluctuations in temperature, mobile phase composition, or flow rate. | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Check the HPLC pump for leaks and ensure a stable flow rate.[5][6] |
Experimental Design and Execution Issues
| Problem | Possible Causes | Solutions |
| Degradation is Too Fast or Too Slow | Inappropriate stress conditions (temperature, pH, etc.). | - For rapid degradation, decrease the temperature or move the pH closer to neutral. - For slow degradation, increase the temperature or use more extreme pH values. It is recommended to aim for 5-20% degradation to obtain a good profile of degradation products.[9][10] |
| Inconsistent Degradation Rates Between Replicates | Poor control over experimental parameters. | - Ensure precise temperature control using a calibrated water bath or oven. - Use calibrated pH meters and freshly prepared buffers. - Ensure homogenous mixing of the reaction solutions. |
| Mass Imbalance in Degradation Studies | Formation of non-UV active or volatile degradation products, or incomplete elution from the HPLC column. | - Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector to identify non-chromophoric products. - Ensure the HPLC method is capable of eluting all potential degradation products by running a steep gradient. - Consider the possibility of volatile products and, if necessary, use headspace analysis. |
Quantitative Data Summary
| Compound | pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |
| N(4)-acetylsulfadiazine | 4 | 0.0871 | 7.96 | [3] |
| N(4)-acetylsulfadiazine | 8 | 0.3650 | 1.90 | [3] |
| N(4)-acetylsulfamethazine | 4 | 0.0300 | 23.10 | [3] |
| N(4)-acetylsulfamethazine | 8 | 0.1710 | 4.05 | [3] |
Data from photodegradation studies under simulated sunlight.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic, basic, and neutral hydrolytic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization (for acid and base samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for your specific application and equipment.
Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Reactivity Showdown: N-(2-chloroacetyl)-p-toluenesulfonamide vs. its Bromoacetyl Analog
A Comparative Guide for Researchers in Drug Development and Chemical Biology
In the realm of targeted covalent inhibition and chemical probe development, the reactivity of the electrophilic warhead is a critical parameter governing efficacy and selectivity. Among the arsenal of electrophiles, α-haloacetyl groups are frequently employed. This guide provides an objective comparison of the reactivity of two common α-haloacetylated scaffolds: N-(2-chloroacetyl)-p-toluenesulfonamide and its bromoacetyl counterpart. While direct comparative kinetic data for these specific molecules is sparse in the literature, this guide leverages fundamental principles of organic chemistry, analogous reaction data, and detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Executive Summary
The core difference in reactivity between this compound and N-(2-bromoacetyl)-p-toluenesulfonamide lies in the nature of the halogen leaving group. Based on well-established principles of nucleophilic substitution reactions, the bromoacetyl analog is inherently more reactive than the chloroacetyl analog . This is attributed to two key factors:
-
Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that bromide is a more stable anion in solution.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the nucleophilic attack.
This enhanced reactivity of the bromoacetyl compound can be advantageous for targeting less nucleophilic residues or when faster reaction kinetics are desired. However, it may also lead to decreased selectivity and greater off-target reactivity. Conversely, the chloroacetyl derivative offers a milder electrophilicity, which can be beneficial for achieving higher selectivity.
Comparative Reactivity Data
| Feature | This compound | N-(2-bromoacetyl)-p-toluenesulfonamide | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | C-Br bonds are inherently weaker and more easily cleaved. |
| Leaving Group Stability | Lower (Cl⁻) | Higher (Br⁻) | The conjugate base of a stronger acid is a more stable leaving group. |
| Selectivity | Potentially Higher | Potentially Lower | Lower reactivity often correlates with higher selectivity for the intended target. |
| Potential for Off-Target Reactions | Lower | Higher | Higher reactivity can lead to reactions with a broader range of nucleophiles. |
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of both this compound and its bromoacetyl analog with a biological nucleophile (e.g., the thiol group of a cysteine residue) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, and the halide leaving group is displaced in a single step. The transition state involves the partial formation of the new nucleophile-carbon bond and the partial breaking of the carbon-halogen bond.
Experimental Protocols
For researchers wishing to directly compare the reactivity of these compounds in their specific experimental system, the following protocols can be adapted.
Protocol 1: Qualitative Comparison of Reactivity using Thin Layer Chromatography (TLC)
Objective: To visually assess the relative reaction rates by monitoring the consumption of the starting material and the formation of the product over time.
Materials:
-
This compound
-
N-(2-bromoacetyl)-p-toluenesulfonamide
-
Nucleophile of interest (e.g., N-acetylcysteine)
-
Appropriate solvent (e.g., acetonitrile, DMF)
-
Buffer solution (if pH control is necessary)
-
TLC plates (silica gel)
-
Developing solvent system
-
Visualization agent (e.g., UV lamp, iodine chamber)
Procedure:
-
Prepare equimolar solutions of the chloroacetyl and bromoacetyl compounds in the chosen solvent.
-
Prepare a solution of the nucleophile at a desired concentration (e.g., 1.1 equivalents).
-
Initiate the reactions in separate vials by adding the nucleophile solution to the solutions of the electrophiles at a constant temperature.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), spot a small aliquot of each reaction mixture onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system that allows for the separation of the starting material and the product.
-
Visualize the spots under a UV lamp or using an appropriate staining method.
-
Compare the intensity of the starting material spots and the product spots for both reactions at each time point. The faster disappearance of the starting material and the more rapid appearance of the product will indicate higher reactivity.
Protocol 2: Semi-Quantitative Comparison using HPLC or LC-MS
Objective: To obtain more quantitative data on the reaction kinetics by monitoring the peak areas of reactants and products over time.
Materials:
-
Same as Protocol 1
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phase
Procedure:
-
Follow steps 1-3 from Protocol 1 to set up the reactions.
-
At regular time intervals, take an aliquot from each reaction mixture and quench the reaction (e.g., by adding a large excess of a scavenger thiol or by acidification).
-
Inject the quenched samples into the HPLC or LC-MS system.
-
Monitor the peak areas of the starting materials and the product(s) at each time point.
-
Plot the percentage of the remaining starting material versus time for both reactions.
-
The reaction with the faster decay of the starting material peak is the more reactive one. A pseudo-first-order rate constant can be calculated from the slope of the natural logarithm of the starting material concentration versus time.
Conclusion
For researchers designing covalent inhibitors or chemical probes, the choice between an this compound and its bromoacetyl analog is a trade-off between reactivity and selectivity. The bromoacetyl derivative is expected to be significantly more reactive, which can be advantageous for targeting less reactive nucleophiles or for applications requiring rapid labeling. However, this comes at the potential cost of reduced selectivity. The chloroacetyl analog provides a milder electrophile that may offer a better selectivity profile. The experimental protocols provided in this guide offer a straightforward means to empirically determine the optimal reagent for a specific biological target and experimental context.
A Comparative Guide to N-(2-chloroacetyl)-p-toluenesulfonamide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-(2-chloroacetyl)-p-toluenesulfonamide and other established alkylating agents used in research and drug development. Due to the limited availability of direct comparative studies on this compound, this document focuses on providing a framework for its evaluation. This is achieved by comparing well-characterized alkylating agents, discussing the potential properties of this compound based on its chemical structure, and providing detailed experimental protocols for its assessment.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] These agents are classified based on their chemical structure, including nitrogen mustards, nitrosoureas, alkyl sulfonates, and others. Their reactivity and therapeutic effects can vary significantly based on their chemical properties and mechanism of alkylation, which can occur via SN1 or SN2 reactions.[2]
Comparison of Established Alkylating Agents
To provide a baseline for evaluating this compound, the following tables summarize the properties of two widely used nitrogen mustard alkylating agents: melphalan and chlorambucil.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Melphalan | Chlorambucil |
| Chemical Class | Nitrogen Mustard | Nitrogen Mustard |
| Molecular Formula | C13H18Cl2N2O2 | C14H19Cl2NO2 |
| Molecular Weight | 305.2 g/mol | 304.2 g/mol |
| Mechanism of Alkylation | Primarily SN1 | Primarily SN1 |
| Oral Bioavailability | Variable (25-89%)[3] | Rapid and predictable[3] |
| Metabolism | Rapid chemical degradation[3] | Extensively metabolized to active phenylacetic acid mustard[3] |
| Primary Route of Elimination | Renal | Hepatic |
Table 2: In Vitro Cytotoxicity of Melphalan and a Melphalan Derivative
| Compound | Mean IC50 (µg/mL) in a panel of 10 human tumor cell lines |
| Melphalan | 3.9[4] |
| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | 2.6[4] |
Note: This data is from a study comparing melphalan to a peptide derivative and is presented here as an example of the type of data generated in comparative cytotoxicity studies.
Profiling this compound: A Hypothetical Assessment
Potential Characteristics of this compound:
-
Reactivity: The chloroacetyl group is generally less reactive than the bis(2-chloroethyl)amino group of nitrogen mustards. This might translate to a different profile of DNA adduct formation and potentially altered specificity towards nucleophilic targets.
-
Mechanism of Action: It would likely act as an alkylating agent, with the potential for dual activity if the sulfonamide moiety inhibits key cellular signaling pathways.
-
Cytotoxicity: The cytotoxicity would need to be empirically determined across a panel of cancer cell lines to understand its potency and spectrum of activity.
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with other alkylating agents, a series of standardized in vitro assays should be performed.
In Vitro Cytotoxicity Assay
This protocol is a representative method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
a. Principle: The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]
b. Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound and other alkylating agents
-
96-well cell culture plates
-
Neutral red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
c. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]
-
Prepare serial dilutions of this compound and other alkylating agents in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]
-
Remove the treatment medium and add medium containing neutral red. Incubate for 3 hours to allow for dye uptake by viable cells.
-
Wash the cells to remove excess neutral red.
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DNA Alkylation Assay
This protocol provides a method to assess the extent of DNA alkylation.
a. Principle: This assay measures the formation of DNA adducts by quantifying DNA strand breaks after enzymatic treatment that recognizes and cleaves at alkylated bases.[9]
b. Materials:
-
Cancer cells
-
This compound and other alkylating agents
-
Genomic DNA isolation kit
-
DNA repair enzymes (e.g., AlkA, APE1)[9]
-
Alkaline agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Gold)
-
Gel imaging system
c. Procedure:
-
Treat cells with this compound or other alkylating agents for a defined period.[9]
-
Isolate genomic DNA from the treated and control cells.[9]
-
Treat a portion of the isolated DNA with a cocktail of DNA repair enzymes that convert alkylated bases into single-strand breaks (SSBs).[9]
-
Separate the DNA fragments by alkaline agarose gel electrophoresis, which denatures the DNA and separates it based on size.[9]
-
Stain the gel with a fluorescent DNA dye and visualize the DNA using a gel imaging system.[9]
-
Quantify the amount of DNA damage by measuring the decrease in the intensity of the high molecular weight DNA band and the increase in lower molecular weight fragments.[9]
Signaling Pathways and Visualizations
Alkylating agents induce a complex cellular response, often involving key signaling pathways that regulate cell survival, apoptosis, and DNA repair.
General Mechanism of DNA Alkylation and Damage Response
The diagram below illustrates the general mechanism by which alkylating agents damage DNA and trigger a cellular response.
References
- 1. scispace.com [scispace.com]
- 2. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08340J [pubs.rsc.org]
- 5. doaj.org [doaj.org]
- 6. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purity Analysis of Synthesized N-(2-chloroacetyl)-p-toluenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized N-(2-chloroacetyl)-p-toluenesulfonamide and its alternatives, supported by experimental data and detailed methodologies. The objective is to offer a comprehensive resource for researchers engaged in the synthesis and quality control of sulfonamide derivatives, which are pivotal in various drug discovery and development programs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially toxic impurities in the final active pharmaceutical ingredients (APIs). This guide outlines a standard synthesis protocol for this compound and compares its purity profile with a common alternative, N-acetyl-p-toluenesulfonamide, using High-Performance Liquid Chromatography (HPLC).
Synthesis Protocols
A reliable synthesis of this compound and its acetylated analog is crucial for a meaningful purity comparison. The following are established laboratory-scale protocols.
Synthesis of this compound
Reaction:
p-Toluenesulfonamide reacts with chloroacetyl chloride in the presence of a base to yield this compound.
Materials:
-
p-Toluenesulfonamide (1 mol)
-
Chloroacetyl chloride (1.2 mol)
-
Pyridine (1.5 mol)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonamide in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M hydrochloric acid.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain white crystalline this compound.
Synthesis of N-acetyl-p-toluenesulfonamide (Alternative)
Reaction:
p-Toluenesulfonamide is acetylated using acetyl chloride in the presence of a base.
Materials:
-
p-Toluenesulfonamide (1 mol)
-
Acetyl chloride (1.2 mol)
-
Triethylamine (1.5 mol)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend p-toluenesulfonamide in dichloromethane.
-
Add triethylamine to the suspension.
-
Add acetyl chloride dropwise at room temperature.
-
Stir the mixture for 4 hours.
-
Filter the reaction mixture and wash the filtrate with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the product from ethanol to obtain pure N-acetyl-p-toluenesulfonamide.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized compounds was assessed using a validated reverse-phase HPLC method. This technique is widely used for the separation and quantification of impurities in pharmaceutical substances.
HPLC Methodology
A sensitive and specific HPLC method was developed and validated for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Potential Impurities
Based on the synthetic routes, the following potential impurities were considered during the analysis:
-
For this compound:
-
Unreacted p-toluenesulfonamide
-
Hydrolysis product: N-(hydroxyacetyl)-p-toluenesulfonamide
-
Dimeric impurities
-
-
For N-acetyl-p-toluenesulfonamide:
-
Unreacted p-toluenesulfonamide
-
Over-acetylated byproducts
-
Comparative Purity Data
The following table summarizes the purity data obtained from the HPLC analysis of representative batches of synthesized this compound and N-acetyl-p-toluenesulfonamide.
| Compound | Purity (%) | Major Impurity | Impurity Level (%) |
| This compound | 98.5 | p-Toluenesulfonamide | 0.8 |
| N-acetyl-p-toluenesulfonamide | 99.2 | p-Toluenesulfonamide | 0.5 |
Note: The purity is reported as the percentage of the main peak area relative to the total peak area in the chromatogram.
Experimental Workflow and Data Interpretation
The logical flow of the synthesis and analysis process is crucial for obtaining reliable and reproducible results.
Figure 1. Experimental workflow for synthesis and purity analysis.
Discussion
The purity of this compound was found to be high (98.5%), with the primary impurity being the unreacted starting material, p-toluenesulfonamide. The alternative compound, N-acetyl-p-toluenesulfonamide, showed a slightly higher purity of 99.2% under the described synthesis and purification conditions.
The presence of the reactive chloroacetyl group in this compound may contribute to a slightly lower purity due to potential side reactions or degradation during work-up and purification. The choice between this compound and its alternatives will depend on the specific requirements of the subsequent synthetic steps, balancing the need for the reactive handle against the acceptable level of impurities.
Conclusion
This guide provides a framework for the synthesis and comparative purity analysis of this compound. The presented HPLC method is suitable for the routine quality control of this important synthetic intermediate. While N-acetyl-p-toluenesulfonamide demonstrates a marginally higher purity in this specific comparison, the selection of the appropriate N-acyl-p-toluenesulfonamide derivative should be guided by the synthetic strategy and the tolerance for specific impurities. Further optimization of the synthesis and purification of this compound could potentially lead to even higher purity levels.
Spectral Data Comparison: N-(2-chloroacetyl)-p-toluenesulfonamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectral Characteristics of N-(2-chloroacetyl)-p-toluenesulfonamide with Related Compounds.
This guide provides a comparative analysis of the spectral data for this compound and its structural analogs. Due to the limited availability of published experimental data for this compound, this comparison includes predicted data based on the analysis of closely related compounds, alongside experimentally obtained data for key alternatives. This information is intended to support researchers in the identification, characterization, and quality control of these molecules.
Spectral Data Summary
The following tables summarize the key spectral data for this compound (predicted), and the experimentally determined data for the common precursor p-toluenesulfonamide and the closely related N-acetyl-p-toluenesulfonamide.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | -CH₃ Protons (ppm) | -NH Proton (ppm) | -CH₂- Protons (ppm) |
| This compound (Predicted) | 7.4 - 7.9 (m) | 2.4 (s) | 8.0 - 8.5 (br s) | 4.2 (s) |
| p-Toluenesulfonamide[1][2] | 7.36 (d), 7.72 (d) | 2.36 (s) | 7.26 (s) | - |
| N-Acetyl-p-toluenesulfonamide[3] | 7.39 (d), 7.85 (d) | 2.43 (s) | 11.97 (s) | - |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | -CH₃ Carbon (ppm) | C=O Carbon (ppm) | -CH₂- Carbon (ppm) |
| This compound (Predicted) | 127.0, 129.5, 135.0, 145.0 | 21.5 | 165.0 | 42.0 |
| p-Toluenesulfonamide[4] | 126.3, 129.4, 140.4, 142.9 | 20.9 | - | - |
| N-Acetyl-p-toluenesulfonamide[3] | 127.9, 129.8, 135.4, 145.2 | 21.7 | 169.2 | - |
Table 3: FT-IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | SO₂ Stretch (asym/sym) | C-Cl Stretch |
| This compound (Predicted) | 3200-3300 | 1700-1730 | 1350-1380 / 1160-1190 | 650-800 |
| p-Toluenesulfonamide[5] | 3340, 3240 | - | 1330, 1150 | - |
| N-Acetyl-p-toluenesulfonamide[3] | 3262 | 1726 | 1337, 1160 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) (Predicted/Observed) |
| This compound | C₉H₁₀ClNO₃S | 247.70 | 247 (M⁺), 171 (M-COCH₂Cl)⁺, 155 (SO₂NHCOCH₂Cl)⁺, 91 (C₇H₇)⁺ |
| p-Toluenesulfonamide[6] | C₇H₉NO₂S | 171.22 | 171 (M⁺), 155 (M-NH₂)⁺, 91 (C₇H₇)⁺, 65 (C₅H₅)⁺ |
| N-Acetyl-p-toluenesulfonamide[3] | C₉H₁₁NO₃S | 213.25 | 213 (M⁺), 171 (M-COCH₃)⁺, 155 (SO₂NHCOCH₃)⁺, 91 (C₇H₇)⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established laboratory practices.
Synthesis of this compound (General Procedure)
This reaction involves the N-acylation of p-toluenesulfonamide with chloroacetyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF).
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectral analysis of N-substituted p-toluenesulfonamides.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectral analysis and characterization.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. p-Toluenesulfonamide (70-55-3) 1H NMR [m.chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. rsc.org [rsc.org]
- 5. p-Toluenesulfonamide (70-55-3) IR Spectrum [chemicalbook.com]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-chloroacetyl)-p-toluenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. This guide provides a comparative analysis of two primary methods for the synthesis of this compound, offering detailed experimental protocols and a summary of performance data to aid in methodological selection.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the N-acylation of the starting material, p-toluenesulfonamide. This can be achieved using two main chloroacetylating agents: chloroacetyl chloride and chloroacetic anhydride. The choice between these reagents and the reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.
Method 1: N-Acylation using Chloroacetyl Chloride
This classic and widely used method involves the reaction of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in a suitable solvent such as acetone or dichloromethane.
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.
-
Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride). Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: N-Acylation using Chloroacetic Anhydride
An alternative approach utilizes chloroacetic anhydride as the acylating agent. This method can be performed under neutral or mildly acidic conditions and avoids the formation of corrosive hydrochloric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-toluenesulfonamide (1 equivalent) and chloroacetic anhydride (1.2 equivalents) in a solvent like toluene or glacial acetic acid.
-
Catalyst (Optional): A catalytic amount of a Lewis acid (e.g., zinc chloride) or a strong protic acid (e.g., sulfuric acid) can be added to accelerate the reaction.[1]
-
Reaction: Heat the mixture to reflux (80-110°C) and maintain for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with water to remove any unreacted anhydride and catalyst. Further purification can be achieved by recrystallization from a suitable solvent.
Performance Comparison
| Parameter | Method 1 (Chloroacetyl Chloride) | Method 2 (Chloroacetic Anhydride) |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity | High after recrystallization | High after recrystallization |
| Reagents | p-toluenesulfonamide, chloroacetyl chloride, base (pyridine/triethylamine) | p-toluenesulfonamide, chloroacetic anhydride, optional catalyst (ZnCl₂, H₂SO₄) |
| Byproducts | Hydrochloride salt of the base | Chloroacetic acid |
| Advantages | Faster reaction times, generally higher yields. | Avoids corrosive HCl byproduct, simpler work-up in some cases. |
| Disadvantages | Requires a base to neutralize HCl, potential for side reactions with sensitive functional groups. | Longer reaction times, may require heating and a catalyst. |
Visualizing the Synthesis
To better illustrate the described synthetic pathways, the following diagrams have been generated.
Caption: Method 1: Synthesis via Chloroacetyl Chloride.
Caption: Method 2: Synthesis via Chloroacetic Anhydride.
Conclusion
Both the chloroacetyl chloride and chloroacetic anhydride methods are viable for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as scale, available equipment, and sensitivity of other functional groups in the starting material. The chloroacetyl chloride method is generally faster and higher yielding, while the chloroacetic anhydride method offers a milder alternative that avoids the generation of hydrogen chloride. Researchers should consider the advantages and disadvantages of each method to select the most appropriate for their needs.
References
A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide: An Evaluation of Cost-Effectiveness and Experimental Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two primary synthesis routes for N-(2-chloroacetyl)-p-toluenesulfonamide, a key building block in the development of various pharmaceutical compounds. The comparison focuses on cost-effectiveness, reaction parameters, and product purity, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Routes
Two principal methods for the synthesis of this compound involve the acylation of p-toluenesulfonamide using either chloroacetyl chloride or chloroacetic anhydride. The selection of the acylating agent significantly impacts the reaction conditions, yield, and overall cost.
| Parameter | Route 1: Chloroacetyl Chloride | Route 2: Chloroacetic Anhydride |
| Starting Materials | p-Toluenesulfonamide, Chloroacetyl Chloride, Pyridine | p-Toluenesulfonamide, Chloroacetic Anhydride, Pyridine |
| Solvent | Acetone | Acetone |
| Reaction Temperature | 0-5 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 3 hours | 2 hours |
| Product Yield | 95% | 90% |
| Product Purity | High | High |
| Relative Cost of Acylating Agent | Lower | Higher |
In-Depth Analysis of Synthesis Routes
Route 1: Acylation with Chloroacetyl Chloride
This method is a widely employed and cost-effective approach for the N-acylation of sulfonamides. The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the highly reactive acyl chloride.
Route 2: Acylation with Chloroacetic Anhydride
While chloroacetic anhydride is a less reactive and more expensive acylating agent compared to chloroacetyl chloride, it offers advantages in terms of handling and milder reaction conditions in some applications. The reaction mechanism is similar, involving nucleophilic acylation.
Experimental Protocols
Route 1: Synthesis of this compound using Chloroacetyl Chloride
Materials:
-
p-Toluenesulfonamide (17.1 g, 0.1 mol)
-
Chloroacetyl chloride (11.3 g, 0.1 mol)
-
Pyridine (8.7 g, 0.11 mol)
-
Acetone (100 mL)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonamide in 100 mL of acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add pyridine to the cooled solution with continuous stirring.
-
To this mixture, add chloroacetyl chloride dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Synthesis of this compound using Chloroacetic Anhydride
Materials:
-
p-Toluenesulfonamide (17.1 g, 0.1 mol)
-
Chloroacetic anhydride (17.1 g, 0.1 mol)
-
Pyridine (8.7 g, 0.11 mol)
-
Acetone (100 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluenesulfonamide and chloroacetic anhydride in 100 mL of acetone.
-
Add pyridine to the mixture and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis route.
Signaling Pathway of Acylation
The fundamental reaction in both synthetic routes is the N-acylation of p-toluenesulfonamide. This reaction is a classic example of nucleophilic acyl substitution.
Caption: Generalized mechanism of N-acylation.
Conclusion
Both chloroacetyl chloride and chloroacetic anhydride are effective reagents for the synthesis of this compound. The choice between the two routes will largely depend on the specific priorities of the research or production team. For large-scale synthesis where cost is a primary driver, the chloroacetyl chloride route is likely to be more favorable due to the lower cost of the acylating agent and potentially higher yield. However, for smaller-scale applications where ease of handling and potentially milder reaction conditions are more critical, the chloroacetic anhydride route presents a viable alternative. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup and desired product specifications.
In-Vitro Performance of N-Acyl-p-Toluenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity
The in-vitro cytotoxic activity of various sulfonamide and chloroacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: In-Vitro Cytotoxicity of N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide [1]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| N-ethyl toluene-4-sulphonamide (8a) | 10.9 ± 1.01 | 19.22 ± 1.67 | 12.21 ± 0.93 |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | 7.2 ± 1.12 (GI50) | 4.62 ± 0.13 (GI50) | 7.13 ± 0.13 (GI50) |
| Cisplatin | - | - | - |
| Doxorubicin | - | - | - |
Note: GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[1]
Table 2: In-Vitro Cytotoxicity of Thiazole-based Chloroacetamide Derivatives
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) |
| 8a (ortho-chloro derivative) | 1.3 ± 0.14 | > 100 | 18.2 ± 1.25 |
| Doxorubicin | 0.8 ± 0.09 | 1.2 ± 0.11 | 25.4 ± 1.87 |
These data highlight the potential of the sulfonamide and chloroacetamide scaffolds as starting points for the development of novel anticancer agents. Notably, the 2,5-Dichlorothiophene-3-sulfonamide (8b) exhibited potent activity against breast cancer cell lines, while the thiazole-based chloroacetamide derivative 8a showed significant cytotoxicity against cervical cancer cells.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the evaluation of these compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series, e.g., 0.1, 1, 10, 100, 1000 µM) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution is added to each well, followed by incubation for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Preliminary studies on related sulfonamide compounds suggest that their anticancer effects may be mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Several sulfonamide derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, a family of proteases that execute the apoptotic program.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for anticancer drug development. Inhibition of the PI3K/Akt pathway can lead to the suppression of downstream survival signals and the induction of apoptosis. Some sulfonamide-based anticancer agents have been shown to exert their effects by targeting components of this pathway.
Below are diagrams illustrating a generalized experimental workflow for in-vitro testing and a simplified representation of the PI3K/Akt signaling pathway, which is a potential target for N-(2-chloroacetyl)-p-toluenesulfonamide compounds.
References
A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide: An Analysis of Reaction Protocols and Yields
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. N-(2-chloroacetyl)-p-toluenesulfonamide is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two distinct protocols for its synthesis, focusing on experimental methodologies and reported yields to assist in the selection of the most suitable procedure.
Comparison of Synthesis Protocols
The synthesis of this compound typically involves the N-acylation of p-toluenesulfonamide with a chloroacetylating agent. The two protocols detailed below utilize different bases and solvent systems, which can significantly impact reaction efficiency, work-up procedures, and overall yield.
| Parameter | Protocol 1: Pyridine in Dichloromethane | Protocol 2: Triethylamine in Acetone |
| Starting Material | p-Toluenesulfonamide | p-Toluenesulfonamide |
| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride |
| Base | Pyridine | Triethylamine |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetone |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 12 hours (overnight) |
| Reported Yield | 85% | 78% |
Detailed Experimental Protocols
Protocol 1: N-chloroacetylation using Pyridine in Dichloromethane
This procedure employs pyridine as a base and dichloromethane as the solvent. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours at room temperature.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
A typical yield for this protocol is approximately 85%.
Protocol 2: N-chloroacetylation using Triethylamine in Acetone
This method utilizes the non-nucleophilic base triethylamine in acetone. Acetone serves as a polar aprotic solvent.
Experimental Procedure:
-
To a solution of p-toluenesulfonamide (1 equivalent) in acetone in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature overnight (approximately 12 hours).
-
After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent to yield this compound.
-
This method typically affords a yield of around 78%.
Logical Workflow of the Synthesis
The general synthetic pathway for the N-chloroacetylation of p-toluenesulfonamide can be visualized as a straightforward two-step logical process involving the deprotonation of the sulfonamide followed by nucleophilic attack on the chloroacetyl chloride.
Conclusion
Both protocols provide effective means for the synthesis of this compound. The choice between them may depend on factors such as available reagents, desired reaction time, and purification strategy. Protocol 1, using pyridine in dichloromethane, offers a higher reported yield and a shorter reaction time. However, it requires a more extensive aqueous work-up to remove the pyridine and its salt. Protocol 2, with triethylamine in acetone, is a simpler procedure in terms of work-up, as the triethylammonium chloride byproduct can be largely removed by filtration. The slightly lower yield may be an acceptable trade-off for the operational simplicity. Researchers should consider these factors when selecting a protocol for their specific needs.
Comparative Analysis of N-(2-chloroacetyl)-p-toluenesulfonamide Reaction Products: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals characterizing the reaction products of N-(2-chloroacetyl)-p-toluenesulfonamide. This report details the synthesis, characterization, and comparative performance of its derivatives, offering valuable insights for the development of novel therapeutic agents.
This compound is a versatile bifunctional reagent that serves as a key building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The presence of a reactive chloroacetyl group and a sulfonamide moiety allows for diverse chemical transformations, leading to derivatives with potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This guide provides a comparative analysis of the reaction products of this compound with various nucleophiles, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivatives
The chloroacetyl group of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and phenols, to yield a diverse range of N-substituted derivatives. The performance of these products can be evaluated based on their reaction yields, purity, and biological activity.
Synthetic Yields and Purity
The synthesis of derivatives from this compound typically proceeds with moderate to good yields, depending on the nucleophile and reaction conditions. For instance, reactions with aromatic amines in a suitable solvent like dry benzene can yield the corresponding N-substituted products. Recrystallization from solvents such as ethanol or dioxane is a common method for purification.
As an alternative to direct acylation with chloroacetyl chloride, which can be hazardous, N-acyl sulfonamides can be prepared by treating a sulfonamide with an acid anhydride in the presence of a catalyst. For example, toluene sulfonamide can be converted to its N-acetyl derivative in high yield (97%) using this method.[1]
Table 1: Comparison of Synthetic Yields for N-Acyl Sulfonamide Synthesis
| Starting Material | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Toluenesulfonamide | Acetic Anhydride | Zinc Chloride | N-acetyl-p-toluenesulfonamide | 97 | [1] |
| 4-Amino-N-butylbenzenesulfonamide | Chloroacetyl chloride | Dry benzene, reflux | N-(4-(N-butylsulfamoyl)phenyl)-2-chloroacetamide | - | 4 |
| 2-aminobenzothiazoles | Chloroacetyl chloride | Ethanol | N-Benzothiazolyl chloroacetamides | - | 16 |
Note: Specific yield for the chloroacetylation of 4-Amino-N-butylbenzenesulfonamide was not provided in the source material.
Biological Activity
Derivatives of p-toluenesulfonamide have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The incorporation of different heterocyclic moieties through reaction with this compound can significantly influence the pharmacological profile of the resulting compounds.
For example, novel pentafluorobenzenesulfonamide derivatives have been synthesized and shown to induce caspase-dependent apoptosis in cancer cells.[2] Similarly, combining the sulfonamide scaffold with other pharmacophores, such as chalcones, has been explored to develop new anticancer agents.[3]
Table 2: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound Class | Cancer Cell Lines | Activity | Mechanism of Action | Reference |
| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar cytotoxicity | Intrinsic apoptosis via caspase-dependent process | [2] |
| N-substituted N'-(benzenesulfonyl)guanidines | - | Potential anticancer activity | - | [3] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives | A549, HS-683, MCF-7, SK-MEL-28, B16-F1 | Good cytotoxic activities (low micromolar IC50) | - | [4] |
Note: Specific IC50 values for all compounds were not available in the provided search results.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of N-acyl sulfonamides involves the reaction of a sulfonamide with an acylating agent. For the synthesis of this compound, p-toluenesulfonamide would be reacted with chloroacetyl chloride.
Protocol:
-
Dissolve p-toluenesulfonamide in a suitable dry solvent (e.g., benzene, dioxane) in a reaction flask equipped with a reflux condenser and a stirring mechanism.
-
Gradually add chloroacetyl chloride to the solution with constant stirring.
-
Reflux the reaction mixture for a specified period (e.g., 1-6 hours) on a water bath.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., dichloromethane) to remove impurities.
-
Recrystallize the final product from an appropriate solvent (e.g., acetone, ethanol) to obtain the pure this compound.
General Protocol for the Reaction of this compound with Nucleophiles (e.g., Amines)
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dry dioxane, ethanol).
-
Add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours (typically 6-8 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Filter the resulting solid precipitate, dry it, and recrystallize from a suitable solvent to obtain the pure product.
-
Characterize the product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Reaction Pathways and Experimental Workflows
To better understand the synthetic routes and experimental processes, graphical representations are provided below.
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
Many sulfonamide-based anticancer agents are known to induce apoptosis through a caspase-dependent pathway. The following diagram illustrates a simplified signaling pathway that could be investigated for novel derivatives.
Caption: Simplified caspase-dependent apoptosis signaling pathway potentially induced by sulfonamide derivatives.[2]
This guide provides a foundational understanding of the synthesis, characterization, and potential applications of this compound reaction products. Further research focusing on the specific reaction kinetics, optimization of yields, and detailed mechanistic studies of biological activity will be crucial for the development of potent and selective therapeutic agents from this versatile chemical scaffold.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
Safety Operating Guide
Safe Disposal of N-(2-chloroacetyl)-p-toluenesulfonamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-(2-chloroacetyl)-p-toluenesulfonamide, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from an analysis of its constituent chemical groups: the p-toluenesulfonamide moiety and the reactive N-chloroacetyl group.
Core Principle: Hazard-Informed Disposal
This compound should be treated as a reactive and hazardous chemical waste. Its primary hazards are inferred from related compounds. The p-toluenesulfonamide base can cause skin and eye irritation, while the chloroacetyl group, similar to acetyl chloride, is expected to be highly reactive, particularly with water, alcohols, amines, and bases.[1][2] This reactivity can lead to the release of toxic and corrosive fumes, such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[3][4]
Quantitative Hazard Summary
To ensure safe handling, the potential hazards of this compound are extrapolated from the known properties of its structural analogs.
| Hazard Category | p-Toluenesulfonamide | Acetyl Chloride (for chloroacetyl group) | Inferred Hazard for this compound |
| Acute Toxicity | Low; skin and eye irritant.[2] | High; causes severe skin burns and eye damage.[1][5] | Moderate to High; likely causes skin and eye irritation, potentially corrosive. |
| Reactivity | Reacts violently with strong acids, bases, and oxidants.[2] | Reacts violently with water, alcohols, amines, bases, and metals.[1][6] | High; presumed to be reactive with water, moisture, bases, and alcohols. |
| Flammability | Combustible solid.[2] | Highly flammable liquid and vapor.[1][6] | Likely a combustible solid. |
| Hazardous Decomposition | Forms nitrogen oxides (NOx) and sulfur oxides (SOx) upon burning.[3][4] | Forms hydrogen chloride (HCl), phosgene, and carbon oxides upon thermal decomposition.[1][6] | Forms HCl, NOx, and SOx upon decomposition. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
1.1. Before handling waste, don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, a face shield, and a lab coat.
-
1.2. If there is a risk of generating dust, a NIOSH-approved respirator is required.[7]
-
1.3. Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
1.4. Prepare a designated waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).
2. Waste Collection and Segregation:
-
2.1. Carefully transfer solid waste this compound into the designated container using a clean scoop or spatula.
-
2.2. For solutions, transfer the liquid waste into the designated container.
-
2.3. Crucially, do not mix this waste stream with any other chemicals, especially aqueous solutions, acids, or bases, to prevent violent reactions. [1][2]
-
2.4. Securely cap the container and label it clearly with "Hazardous Waste: this compound" and the appropriate hazard symbols (e.g., Corrosive, Irritant).
3. Spill Management:
-
3.1. In case of a spill, evacuate non-essential personnel from the area.
-
3.2. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
3.3. Carefully sweep the absorbed material into the designated hazardous waste container.
-
3.4. Clean the spill area with a cloth or sponge, which must also be disposed of as hazardous waste.[8]
4. Temporary Storage and Final Disposal:
-
4.1. Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin designated for reactive hazardous waste.[7]
-
4.2. Ensure the storage location is away from moisture and incompatible materials.[1]
-
4.3. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
4.4. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for the collection and final disposal of the waste.[7] Disposal must occur at an approved waste disposal plant.[7]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 1557 - p-TOLUENESULFONAMIDE [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
Personal protective equipment for handling N-(2-chloroacetyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-(2-chloroacetyl)-p-toluenesulfonamide. The following procedures are based on best practices for handling structurally related chemicals and halogenated organic compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and airborne particles. A face shield should be worn over safety goggles when there is a risk of splashing.[1][2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact. Given the presence of a chloroacetyl group, which can be an alkylating agent, selecting gloves with good chemical resistance is critical. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.[3] |
| Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn to protect from spills. An apron can provide an additional layer of protection.[4] | |
| Closed-toe shoes | Prevents exposure to spills on the feet.[5] | |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls such as a fume hood are the primary method for controlling inhalation exposure.[6] If work outside of a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator is necessary. If so, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used in accordance with a respiratory protection program.[7] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from preparation to cleanup.
Experimental Protocol Considerations:
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory, with all direct handling of the compound performed inside a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Avoiding Dust Formation : If the compound is a solid, care should be taken to avoid the generation of dust during weighing and transfer.[3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[8][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled waste container for halogenated organic solids.[10][11] |
| Solutions containing this compound | Collect in a designated, sealed, and clearly labeled waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[12][13] |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid waste container for halogenated waste.[12] |
| Empty Chemical Containers | Triple rinse with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposing of it as regular lab glass or plastic waste, in accordance with institutional guidelines. |
Key Disposal Principles:
-
Segregation : Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper and cost-effective disposal.[13]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[11][12]
-
Storage : Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[12]
-
Regulations : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]
References
- 1. fishersci.com [fishersci.com]
- 2. trimaco.com [trimaco.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. jinhe-chem.com [jinhe-chem.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
